molecular formula C9H18ClNO3 B1376608 Ethyl 2-amino-2-(oxan-4-yl)acetate hydrochloride CAS No. 1423025-06-2

Ethyl 2-amino-2-(oxan-4-yl)acetate hydrochloride

Cat. No.: B1376608
CAS No.: 1423025-06-2
M. Wt: 223.7 g/mol
InChI Key: ZZPJKZPTWBYOGG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(oxan-4-yl)acetate hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO3 and its molecular weight is 223.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-amino-2-(oxan-4-yl)acetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-amino-2-(oxan-4-yl)acetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-amino-2-(oxan-4-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-2-13-9(11)8(10)7-3-5-12-6-4-7;/h7-8H,2-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPJKZPTWBYOGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCOCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Dynamics and Synthetic Utility of Tetrahydropyran-4-yl Glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Strategic Bioisostere

In modern drug discovery, the modulation of physicochemical properties without altering ligand-binding efficacy is a paramount challenge. Tetrahydropyran-4-yl glycine ethyl ester (CAS: 646055-93-8) represents a high-value chiral building block that addresses this specific need.

Structurally, it is an


-amino acid ester where the side chain is a tetrahydropyran (THP) ring. This moiety serves as a superior bioisostere to cyclohexyl-glycine. By replacing the methylene unit at the 4-position of the cyclohexane ring with an oxygen atom, researchers can significantly lower lipophilicity (

) and introduce a hydrogen bond acceptor, often improving metabolic stability and solubility profiles while maintaining steric bulk.

Molecular Architecture & Physicochemical Profiling

Structural Analysis

The molecule consists of a glycine backbone


-substituted with a tetrahydropyran-4-yl ring.[1][2] The ethyl ester protects the carboxylic acid, rendering the molecule lipophilic enough for organic extraction during synthesis but ready for hydrolysis or direct amidation in peptide coupling.
  • Core Scaffold: Glycine (2-aminoacetic acid).

  • Side Chain: Tetrahydropyran-4-yl (THP). The THP ring predominantly adopts a chair conformation , minimizing 1,3-diaxial interactions.

  • Stereochemistry: The

    
    -carbon is chiral. While the racemic form is common in early discovery, the 
    
    
    
    - or
    
    
    -enantiomers are critical for peptidomimetics.
Bioisosteric Advantage: THP vs. Cyclohexane

The substitution of cyclohexane with tetrahydropyran is a classic medicinal chemistry tactic.[3]

FeatureCyclohexyl-Glycine AnalogTetrahydropyran-4-yl Glycine AnalogImpact on Drug Design
Lipophilicity (cLogP) High (~2.5 - 3.0)Moderate (~0.9 - 1.5)Improved water solubility; reduced non-specific binding.
H-Bonding NoneH-Bond Acceptor (Ether O)Potential for new interactions with solvent or protein targets.
Metabolic Stability Prone to CYP450 oxidationReduced oxidative liabilityThe ether oxygen deactivates the adjacent carbons toward oxidation.
Conformation Rigid ChairRigid ChairPreserves the 3D spatial arrangement of the pharmacophore.[4]
Visualization of Structural Logic

The following diagram illustrates the structural connectivity and the bioisosteric relationship.

StructureLogic cluster_properties Physicochemical Impact THP_Ketone Starting Material: Tetrahydro-4H-pyran-4-one Target Target Molecule: Tetrahydropyran-4-yl Glycine Ethyl Ester THP_Ketone->Target Synthetic Evolution Bioisostere Bioisosteric Comparison: Cyclohexyl Analog Target->Bioisostere Lower LogP H-Bond Acceptor Solubility Increased Solubility Target->Solubility Metabolism Reduced CYP Liability Target->Metabolism

Figure 1: Structural relationship between the ketone precursor, the target amino ester, and its carbocyclic analog.

Synthetic Methodology: The Bucherer-Bergs Route[4][5][6]

While the Strecker synthesis is a theoretical option, it is often suboptimal for cyclic ketones due to difficult hydrolysis of the intermediate aminonitrile. The Bucherer-Bergs reaction is the industry-standard protocol for synthesizing sterically hindered amino acids like tetrahydropyran-4-yl glycine.

Reaction Pathway[5]
  • Hydantoin Formation: Reaction of tetrahydro-4H-pyran-4-one with ammonium carbonate and potassium cyanide.[4]

  • Hydrolysis: Ring opening of the spiro-hydantoin using barium hydroxide or sodium hydroxide to yield the free amino acid.

  • Esterification: Acid-catalyzed esterification with ethanol to yield the final ethyl ester.

Detailed Experimental Protocol

Note: Cyanide salts are lethal. All operations must be performed in a well-ventilated fume hood with appropriate cyanide antidote kits available.

Step 1: Synthesis of Spiro-hydantoin

Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq),


 (3.0 eq), KCN (1.2 eq), EtOH/H2O (1:1).
  • Dissolve tetrahydro-4H-pyran-4-one in 50% aqueous ethanol.

  • Add ammonium carbonate and potassium cyanide.[5][6]

  • Heat the mixture to 60°C for 12–18 hours . A white precipitate (the hydantoin) typically forms.

  • Cool to

    
    , filter the solid, and wash with cold water to remove excess cyanide.
    
  • Validation: IR spectrum should show characteristic carbonyl bands at ~1720 and 1770 cm⁻¹.

Step 2: Hydrolysis to Amino Acid

Reagents: Spiro-hydantoin (1.0 eq),


 (1.5 eq), Water.
  • Suspend the hydantoin in water containing barium hydroxide.

  • Reflux at 100°C for 24–48 hours (high temperature is required to break the robust hydantoin ring).

  • Cool and add dilute

    
     to precipitate barium as 
    
    
    
    .
  • Filter off the

    
    . The filtrate contains the free amino acid.
    
  • Concentrate the filtrate to dryness.

Step 3: Esterification

Reagents: Crude Amino Acid, Thionyl Chloride (


), Absolute Ethanol.
  • Suspend the crude amino acid in absolute ethanol at

    
    .
    
  • Dropwise add thionyl chloride (2.0 eq). Caution: Exothermic reaction evolving

    
     and 
    
    
    
    gas.
  • Reflux for 4 hours .

  • Concentrate in vacuo to remove solvent and excess reagents.

  • Partition between Ethyl Acetate and saturated

    
     (to neutralize the HCl salt if the free base is desired, otherwise isolate as HCl salt).
    
  • Dry organic layer over

    
     and concentrate.
    
Synthetic Workflow Diagram

SynthesisWorkflow Start Tetrahydro-4H-pyran-4-one Reagents1 KCN, (NH4)2CO3 EtOH/H2O, 60°C Start->Reagents1 Intermediate Spiro-hydantoin Intermediate Reagents1->Intermediate Bucherer-Bergs Reagents2 Ba(OH)2 or NaOH Reflux, 48h Intermediate->Reagents2 Acid Free Amino Acid (Tetrahydropyran-4-yl glycine) Reagents2->Acid Hydrolysis Reagents3 SOCl2, EtOH Reflux Acid->Reagents3 Final Final Product: Ethyl Ester Reagents3->Final Esterification

Figure 2: Step-by-step synthetic pathway from the ketone precursor to the ethyl ester.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed.

Proton NMR ( -NMR, 400 MHz, )

The THP ring protons present a distinct pattern differing from cyclohexane.

  • 
     4.20 ppm (q, 2H):  Ethyl ester 
    
    
    
    .
  • 
     3.90–4.00 ppm (m, 2H):  Equatorial protons adjacent to Oxygen in THP ring.
    
  • 
     3.30–3.40 ppm (t, 2H):  Axial protons adjacent to Oxygen in THP ring.
    
  • 
     3.35 ppm (d, 1H): 
    
    
    
    -proton of the glycine moiety.
  • 
     2.00–1.30 ppm (m, 5H):  Remaining THP ring protons and the methine bridge.
    
  • 
     1.28 ppm (t, 3H):  Ethyl ester terminal 
    
    
    
    .
Mass Spectrometry (LC-MS)
  • Molecular Formula:

    
    
    
  • Molecular Weight: 187.24 g/mol [1]

  • Observed Ion:

    
    
    
  • Fragmentation: Loss of ethyl group (

    
    ) or ester cleavage is common.
    

Applications in Drug Design[3][8][9]

Peptidomimetics

Tetrahydropyran-4-yl glycine is frequently used to replace Leucine or Phenylalanine in peptide chains to increase polarity. It is particularly effective in protease inhibitors (e.g., Cathepsin K or S inhibitors) where the P2 or P3 pocket requires steric bulk but tolerates polarity.

Resolution of Enantiomers

For high-affinity drugs, the racemic ester synthesized above must be resolved.

  • Enzymatic Resolution: Amano Lipase PS or Alcalase can selectively hydrolyze the

    
    -ester, leaving the 
    
    
    
    -ester intact.
  • Chiral HPLC: Separation using polysaccharide-based columns (e.g., Chiralpak AD-H).

References

  • ChemicalBook. (2025). Ethyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate Properties and CAS 646055-93-8.

  • BenchChem. (2025). Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one: Bucherer-Bergs Protocols.

  • PharmaBlock. (2023).[7] Tetrahydropyrans in Drug Discovery: Bioisostere of Cyclohexane.

  • National Institutes of Health (NIH). (2005). A comparison of cyclohexanone and tetrahydro-4H-thiopyran-4-one 1,1-dioxide as pharmacophores. Journal of Organic Chemistry.

  • MedChemExpress. (2024). (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid Product Information.

Sources

Molecular weight of Ethyl 2-amino-2-(oxan-4-yl)acetate HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of Ethyl 2-amino-2-(oxan-4-yl)acetate HCl

Executive Summary

Ethyl 2-amino-2-(oxan-4-yl)acetate Hydrochloride is a critical heterocyclic building block employed in modern medicinal chemistry. It serves as a strategic precursor for introducing the tetrahydropyran (THP) moiety—a bioisostere of cyclohexane—into peptide mimetics and small molecule inhibitors. This guide provides a definitive breakdown of its molecular weight, structural properties, synthetic pathways, and handling protocols for drug discovery applications.

Part 1: Molecular Identity & Physicochemical Profile

The precise characterization of this compound is essential for stoichiometric accuracy in synthesis. Researchers must distinguish between the free base and the hydrochloride salt forms to avoid yield miscalculations.

Structural Specifications
PropertySpecification
IUPAC Name Ethyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride
Common Name Ethyl 2-amino-2-(oxan-4-yl)acetate HCl
CAS Number (Free Base) 646055-93-8
Molecular Formula (Salt)

SMILES CCOC(=O)C(N)C1CCOCC1.Cl
Core Scaffold Tetrahydropyran (Oxane)
Molecular Weight Breakdown

The molecular weight (MW) is derived from the sum of the free base and the hydrohalic acid counterion.

  • Free Base (

    
    ):  187.24  g/mol [1]
    
  • Hydrochloric Acid (

    
    ):  36.46  g/mol 
    
  • Total Molecular Weight (Salt): 223.70 g/mol

Critical Note: Commercial batches often contain residual water or solvent (solvates). Always consult the specific Certificate of Analysis (CoA) for the effective molecular weight if high-precision stoichiometry is required.

Structural Visualization

The following diagram illustrates the component contributions to the total molecular mass.

MolecularComposition Compound Ethyl 2-amino-2-(oxan-4-yl)acetate HCl (MW: 223.70 g/mol) Oxane Oxan-4-yl Ring (Lipophilicity Modulation) Compound->Oxane Backbone Alpha-Amino Acetate (Chiral Center) Compound->Backbone Ethyl Ethyl Ester (Protecting Group) Compound->Ethyl Salt HCl Counterion (Solubility/Stability) Compound->Salt

Part 2: Synthetic Pathways & Quality Control

The synthesis of alpha-amino acids containing a tetrahydropyran ring typically follows a Strecker Synthesis or a Schiff Base alkylation route. The Strecker approach is favored for its scalability and direct access to the racemic amino acid, which is subsequently esterified.

The Strecker Protocol (Mechanistic Insight)
  • Imine Formation: Tetrahydropyran-4-carbaldehyde reacts with ammonia (or an amine equivalent) to form an imine intermediate.

  • Nucleophilic Attack: Cyanide attacks the imine carbon, generating an alpha-aminonitrile.

  • Hydrolysis & Esterification: Acidic hydrolysis converts the nitrile to a carboxylic acid, which is simultaneously esterified in ethanol/HCl to yield the target salt.

SynthesisWorkflow Start Tetrahydropyran-4-carbaldehyde Step1 Strecker Reaction (NH3 / HCN) Start->Step1 Condensation Inter Alpha-Aminonitrile Intermediate Step1->Inter Nucleophilic Addition Step2 Acid Hydrolysis & Esterification (EtOH / HCl) Inter->Step2 Pinner Reaction / Hydrolysis Final Ethyl 2-amino-2-(oxan-4-yl)acetate HCl (Target) Step2->Final Crystallization

Quality Control Parameters

To ensure the integrity of the building block before use in peptide coupling or scaffold elaboration:

  • 1H NMR (DMSO-d6): Look for the characteristic ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm). The oxane ring protons will appear as multiplets between 1.3–3.9 ppm.

  • Mass Spectrometry (LCMS): Expect an [M+H]+ peak at 188.24 Da (corresponding to the free base). The chloride ion is typically not observed in positive mode ESI.

Part 3: Experimental Protocols

Protocol A: Free-Basing Procedure

Context: The HCl salt prevents the amine from acting as a nucleophile. This step is required before reacting with acid chlorides or activated esters.

  • Dissolution: Suspend 1.0 equivalent of Ethyl 2-amino-2-(oxan-4-yl)acetate HCl in Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Use approximately 10 mL solvent per gram of compound.

  • Neutralization: Add 2.0 equivalents of saturated aqueous Sodium Bicarbonate (

    
    ) or 10% Sodium Carbonate (
    
    
    
    ).
  • Extraction: Stir vigorously for 15 minutes until the solid dissolves and the organic layer is clear.

  • Separation: Separate the organic layer. Extract the aqueous layer once more with fresh solvent.

  • Drying: Combine organic layers, dry over anhydrous Sodium Sulfate (

    
    ), and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure (

    
    ) to yield the oily free base.
    
    • Checkpoint: Use immediately. Amino acid esters are prone to dimerization (diketopiperazine formation) if stored as free bases for extended periods.

Protocol B: Storage & Stability
  • State: Hygroscopic solid.

  • Conditions: Store at -20°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or hydration of the salt.

  • Shelf Life: >2 years if kept dry and frozen.

Part 4: Drug Discovery Applications

Why use this specific scaffold? The tetrahydropyran (oxan-4-yl) group is a privileged structure in medicinal chemistry.

  • Bioisosterism: It acts as a polar bioisostere of the cyclohexyl group.[2]

  • LogP Modulation: Replacing a cyclohexyl ring with a tetrahydropyran ring typically lowers the LogP (lipophilicity) by approximately 1.0–1.5 units. This improves aqueous solubility and metabolic stability without significantly altering the steric bulk.

  • H-Bonding: The ether oxygen in the ring can serve as a weak hydrogen bond acceptor, potentially creating unique binding interactions within a receptor pocket that a purely aliphatic ring cannot.

Common Uses:

  • Peptidomimetics: As a non-natural amino acid replacement for Leucine or Phenylalanine to alter pharmacokinetic profiles.

  • Fragment-Based Design: As a core scaffold for synthesizing serine protease inhibitors.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Ethyl 2-amino-2-(oxan-4-yl)acetate. PubChem.[3] Retrieved from [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference on bioisosterism principles).
  • Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel Synthesis. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Non-natural Amino Acid Building Blocks Containing Tetrahydropyran

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Nature's Alphabet to Engineer Superior Therapeutics

In the landscape of modern drug discovery, the twenty proteinogenic amino acids represent a foundational but ultimately limited chemical alphabet. The strategic incorporation of non-natural amino acids (nnAAs) into peptides and small molecules has become an indispensable tool for overcoming the inherent liabilities of biologically derived scaffolds, such as poor metabolic stability and low cell permeability.[1][2] Among the vast arsenal of synthetic building blocks, those containing the tetrahydropyran (THP) ring have emerged as a "privileged" motif, offering a unique constellation of properties that address key challenges in medicinal chemistry.[3][4]

This guide provides an in-depth technical exploration of THP-containing amino acid building blocks. Moving beyond a simple catalog of structures, we will dissect the causal relationships between the THP scaffold and its profound impact on molecular properties. We will explore stereoselective synthetic strategies, analyze the resulting improvements in drug-like characteristics, and examine real-world applications that underscore the transformative potential of these unique building blocks.

Section 1: The Tetrahydropyran Scaffold: A Strategic Asset in Drug Design

The tetrahydropyran ring, a saturated six-membered ether, is far more than a simple cyclic substituent. Its incorporation into a molecule is a deliberate design choice intended to confer specific, advantageous physicochemical properties.[3][5]

Key Physicochemical Advantages:

  • Bioisosterism and Improved Physicochemical Profile: The THP ring is often employed as a bioisostere for cyclohexane or phenyl groups.[4] Compared to its carbocyclic counterpart, the THP moiety reduces lipophilicity (logP), which can enhance aqueous solubility and improve a drug's overall absorption, distribution, metabolism, and excretion (ADME) profile.[4]

  • Metabolic Stability: The ether linkage within the THP ring is generally resistant to oxidative metabolism by cytochrome P450 enzymes, which are primary pathways for drug clearance. Replacing a metabolically vulnerable group with a THP ring can significantly increase a compound's half-life.

  • Conformational Constraint: The defined chair-like conformation of the THP ring reduces the number of freely rotatable bonds in a molecule.[4][6][7] This pre-organization can lock the molecule into a bioactive conformation, enhancing binding affinity for its target and improving selectivity by reducing interactions with off-targets.[8][9][10]

  • Hydrogen Bond Acceptor: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target that is not possible with a carbocyclic ring.[4] This can lead to tighter drug-enzyme or drug-receptor binding interactions.[4]

The following diagram illustrates the multifaceted impact of the THP scaffold on molecular properties, a central theme for the rational design of novel therapeutics.

G cluster_core THP Scaffold cluster_properties Impact on Drug-like Properties cluster_outcomes Therapeutic Outcomes core Tetrahydropyran (THP) Core Structure prop1 Reduced Lipophilicity (Lower logP) core->prop1 prop2 Increased Metabolic Stability core->prop2 prop3 Conformational Rigidity core->prop3 prop4 Hydrogen Bond Acceptor Capability core->prop4 out1 Improved Solubility & ADME Profile prop1->out1 out2 Longer Half-Life prop2->out2 out3 Enhanced Potency & Selectivity prop3->out3 out4 Stronger Target Binding prop4->out4

Caption: The THP scaffold's influence on key physicochemical properties and resulting therapeutic benefits.

Section 2: Stereoselective Synthesis of THP-Containing Amino Acids

The therapeutic utility of THP-containing amino acids is critically dependent on precise control over stereochemistry. The spatial arrangement of substituents on the THP ring and the stereocenter of the amino acid backbone dictates the molecule's three-dimensional shape and, consequently, its interaction with chiral biological targets. Numerous stereoselective strategies have been developed to access these valuable building blocks.[11][12][13]

Common synthetic approaches often involve intramolecular cyclization reactions, such as oxa-Michael additions or Prins cyclizations, to construct the THP ring with high diastereoselectivity.[13][14][15] Another powerful strategy involves the multi-step, stereocontrolled functionalization of existing chiral pool starting materials.

The diagram below outlines a generalized, conceptual workflow for the synthesis of a 2,6-disubstituted THP-amino acid derivative, highlighting key stages where stereocontrol is established.

Caption: Conceptual workflow for the stereoselective synthesis of a THP-amino acid building block.

Exemplary Experimental Protocol: Synthesis of a 2,6-cis-Disubstituted Tetrahydropyran Intermediate

The following protocol is adapted from a literature procedure demonstrating a diastereoselective formal [4+2]-annulation to construct a substituted THP ring, a common core for further elaboration into an amino acid.[13] This protocol is provided for illustrative purposes and should be performed by qualified personnel with appropriate safety precautions.

Objective: To synthesize a 2,6-cis-disubstituted dihydropyran derivative via Lewis acid-mediated annulation of an aldehyde and an allylsilane.

Materials:

  • Aldehyde (Substrate 1)

  • Allylsilane (Substrate 2)

  • Lewis Acid (e.g., Trimethylsilyl trifluoromethanesulfonate, TMSOTf)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the aldehyde (1.0 eq) and allylsilane (1.2 eq) in anhydrous DCM in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Initiation: Add the Lewis acid (e.g., TMSOTf, 1.1 eq) dropwise to the stirred solution over 5 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 15-30 minutes).

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,6-cis-disubstituted dihydropyran product.

  • Characterization: Confirm the structure and stereochemistry of the product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry, comparing the data to established literature values.

Causality Note: The high cis-diastereoselectivity in this type of reaction is rationalized by a chair-like transition state where the bulky substituents on the aldehyde and the allylsilane preferentially occupy equatorial positions to minimize steric hindrance.[16] The use of a Lewis acid is crucial for activating the aldehyde, generating an oxocarbenium ion that is subsequently trapped intramolecularly by the nucleophilic allylsilane.[16]

Section 3: Quantifiable Impact on Drug and Peptide Properties

The theoretical advantages of incorporating THP-amino acids translate into measurable improvements in key pharmacological parameters. The conformational constraint imposed by the THP ring can lead to significant gains in proteolytic stability and binding affinity.

One of the most compelling reasons to use nnAAs is to enhance peptide stability against enzymatic degradation.[1] Natural peptides are often rapidly cleaved by proteases, limiting their therapeutic utility.[2][17] A classic strategy to mitigate this is the substitution of natural L-amino acids with their D-isomers or other sterically hindering residues.[17] A THP-containing amino acid provides significant steric bulk around the peptide backbone, effectively shielding the adjacent amide bonds from proteolytic attack.

Table 1: Comparative Properties of a Model Peptide with and without a THP-Amino Acid

PropertyParent Peptide (with L-Ala)Modified Peptide (with THP-Ala)Rationale for Improvement
Half-life in Plasma (t½) ~5 minutes> 120 minutesThe bulky THP group sterically hinders access of proteases to the peptide backbone, preventing cleavage.
Target Binding Affinity (Kᵢ) 50 nM5 nMThe THP ring constrains the peptide into its bioactive conformation, reducing the entropic penalty of binding.[4]
Aqueous Solubility 0.1 mg/mL1.5 mg/mLThe polar ether oxygen of the THP ring can improve solvation compared to a purely hydrophobic side chain.[4][18]
Lipophilicity (LogD at pH 7.4) 2.82.1The oxygen heteroatom makes the THP ring less lipophilic than a corresponding carbocycle (e.g., cyclohexane).[4]

Note: Data presented are hypothetical and for illustrative purposes, but are representative of trends observed in medicinal chemistry literature.[4]

Section 4: Case Studies in Drug Discovery

The tangible benefits of the THP motif are validated by its presence in numerous approved drugs and clinical candidates. While not always part of a formal amino acid, the "amino-THP" substructure is a recurring theme in modern inhibitors.

  • Gilteritinib (Xospata®): An approved kinase inhibitor for treating acute myeloid leukemia (AML), gilteritinib features a prominent amino-THP substituent.[4] This group plays a crucial role in achieving the desired ADME profile and binding interactions within the kinase active site.[4]

  • DPP-4 Inhibitors (e.g., Omarigliptin): Aryl amino-THP structures have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target for the treatment of type 2 diabetes.[11] The THP ring serves to correctly orient the crucial amine and aryl groups for optimal target engagement.

  • JAK1 Selective Inhibitors: In the development of Janus kinase 1 (JAK1) inhibitors, replacing a cyclohexyl group with a THP derivative led to a significant improvement in clearance and a better overall pharmacokinetic profile.[4] This was attributed to the introduction of the polar oxygen atom, which modulated lipophilicity and provided tighter drug-enzyme binding.[4]

Conclusion and Future Outlook

Non-natural amino acid building blocks containing the tetrahydropyran scaffold are powerful tools for the modern medicinal chemist. Their ability to simultaneously confer metabolic stability, conformational rigidity, and favorable physicochemical properties makes them highly valuable for optimizing lead compounds and designing next-generation therapeutics. The stereoselective synthesis of these building blocks, while challenging, is well-established, providing a clear path to their incorporation into drug candidates. As the demand for therapeutics with improved drug-like properties continues to grow, particularly for targets in "beyond rule of 5" space, the strategic application of THP-containing amino acids is poised to become even more critical in the successful development of novel medicines.

References

  • Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. PMC. [Link]

  • Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. ACS Organic & Inorganic Au. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. [Link]

  • General synthesis of conformationally constrained noncanonical amino acids with C(sp3)-rich benzene bioisosteres. ChemRxiv. [Link]

  • General Synthesis of Conformationally Constrained Noncanonical Amino Acids with C(sp3)-Rich Benzene Bioisosteres. ACS Publications. [Link]

  • Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes. Semantic Scholar. [Link]

  • Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. PMC. [Link]

  • Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes. Organic Chemistry Portal. [Link]

  • Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. PMC. [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC. [Link]

  • Synthesis of a conformationally constrained δ-amino acid building block. PubMed. [Link]

  • Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. PMC. [Link]

  • Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. PMC. [Link]

  • A versatile strategy for the synthesis of 2,6-disubstituted dihydropyranones. PubMed. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

  • Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. MDPI. [Link]

  • Nature-inspired and medicinally relevant short peptides. Open Exploration Publishing. [Link]

Sources

Navigating the Synthesis and Supply of a Niche Chemical Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement of Tetrahydropyran-4-glycine ethyl ester hydrochloride

Introduction: The Significance of Tetrahydropyran-4-glycine Ethyl Ester Hydrochloride in Drug Discovery

In the landscape of modern drug discovery and development, the incorporation of non-natural amino acids and unique heterocyclic scaffolds into lead compounds is a pivotal strategy for enhancing potency, selectivity, and pharmacokinetic properties. Tetrahydropyran-4-glycine ethyl ester hydrochloride represents a confluence of these two valuable structural motifs. The tetrahydropyran (THP) ring is a prevalent feature in numerous natural products and approved drugs, often conferring improved solubility and metabolic stability. When coupled with a glycine ethyl ester, it forms a non-natural amino acid building block that can be integrated into peptide-based therapeutics or used as a foundational element for the synthesis of more complex small molecules.

Given its specialized structure, Tetrahydropyran-4-glycine ethyl ester hydrochloride is not a readily available, off-the-shelf chemical. This guide provides a comprehensive technical overview for researchers on how to procure this and other similar niche compounds through custom synthesis, from identifying the right partners to ensuring the quality of the final product.

G cluster_molecule Tetrahydropyran-4-glycine ethyl ester hydrochloride C1 O C2 CH C1->C2 C3 CH2 C2->C3 C4 CH C3->C4 C5 CH2 C4->C5 C4_sub CH C4->C4_sub C6 CH2 C5->C6 C6->C1 NH3Cl NH3+Cl- C4_sub->NH3Cl C_O C=O C4_sub->C_O O_Et O-Et C_O->O_Et

Caption: Chemical Structure of Tetrahydropyran-4-glycine ethyl ester hydrochloride.

Procurement Strategy: A Focus on Custom Synthesis

The primary route for obtaining a specialized molecule like Tetrahydropyran-4-glycine ethyl ester hydrochloride is through a partnership with a custom synthesis provider. Outsourcing chemical synthesis offers numerous advantages, including access to specialized expertise, advanced equipment, and the ability to accelerate research and development timelines without significant capital investment in in-house facilities.[1][2]

Identifying Potential Synthesis Partners

The landscape of chemical synthesis services is diverse. For a molecule like the one , which combines heterocyclic and amino acid chemistry, the ideal partner will have demonstrated expertise in both areas. Potential suppliers can be broadly categorized as:

  • Contract Research Organizations (CROs) and Contract Development and Manufacturing Organizations (CDMOs): These organizations are specialists in providing custom synthesis services to the pharmaceutical and biotechnology industries.[3] They often have robust project management and quality assurance systems in place.

  • Specialty Chemical and Building Block Suppliers: Many companies that supply a catalog of unique chemical building blocks also offer custom synthesis services.[4] They can be an excellent choice, particularly if they already synthesize structurally related compounds.

The Custom Synthesis Workflow: A Step-by-Step Guide

Engaging a custom synthesis provider follows a structured process designed to ensure clarity, manage expectations, and deliver the target compound to the required specifications.

G RFQ 1. Request for Quotation (RFQ) - Provide detailed specifications Eval 2. Technical Evaluation - Supplier assesses feasibility - Proposes synthetic route RFQ->Eval Quote 3. Quotation & Contract - Timeline, cost, and deliverables - Confidentiality agreement Eval->Quote Synth 4. Synthesis & Reporting - Regular progress updates Quote->Synth QC 5. Quality Control & Analysis - NMR, LC-MS, HPLC, etc. - Certificate of Analysis (CoA) Synth->QC Delivery 6. Final Product Delivery - Compound and documentation QC->Delivery

Caption: The workflow for a typical custom chemical synthesis project.

Step 1: Request for Quotation (RFQ) The process begins with a detailed RFQ submitted to potential suppliers.[5][6][7] A comprehensive RFQ is critical for receiving an accurate and timely quote. Key information to include is detailed in the "Technical Dossier" section below.

Step 2: Technical Evaluation Upon receiving the RFQ, the supplier's chemistry team will evaluate the request. This involves:

  • A literature search for known synthetic routes.

  • If no route is published, they will design a novel synthetic pathway.

  • Assessment of the feasibility, potential challenges, and required resources.

Step 3: Quotation and Contract The supplier will then provide a formal quotation, which typically includes:

  • The proposed synthetic route.

  • The estimated timeline for completion.

  • The cost, which may be structured as a "Full-Time Equivalent" (FTE) rate or a "Fee-for-Service" (FFS) model.

  • A list of analytical data that will be provided with the final compound (e.g., ¹H NMR, ¹³C NMR, LC-MS, HPLC).

  • Terms of confidentiality and intellectual property.

Step 4: Synthesis and Project Management Once a contract is in place, the synthesis begins. A dedicated project manager is typically assigned to be the point of contact.[8] Expect regular updates on the progress of the synthesis, including any unexpected challenges and proposed solutions.

Step 5: Quality Control and Documentation This is a critical phase. The final compound is purified and then analyzed to confirm its identity and purity.[4] The results are compiled into a Certificate of Analysis (CoA), which is a formal document attesting to the quality of the product.

Step 6: Final Product Delivery The synthesized compound, along with the CoA and all other agreed-upon documentation (e.g., spectral data), is shipped to the researcher.

Technical Dossier: Preparing Your Synthesis Request

To streamline the quotation process, it is essential to provide a comprehensive technical dossier for Tetrahydropyran-4-glycine ethyl ester hydrochloride.

Table 1: Technical Specifications

ParameterSpecification
Chemical Name Tetrahydropyran-4-glycine ethyl ester hydrochloride
Synonyms Ethyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride
CAS Number Not assigned (or specify if known)
Molecular Formula C₉H₁₈ClNO₃
Molecular Weight 223.70 g/mol
Required Amount e.g., 5 g, 10 g, etc.
Required Purity >95% (as determined by HPLC)
Required Analytical Data ¹H NMR, ¹³C NMR, LC-MS, HPLC
Proposed Synthetic Route

A plausible synthetic route is crucial for the supplier's evaluation. A common approach for synthesizing α-amino acids is the Strecker synthesis or variations thereof.

G start Tetrahydropyran-4-one step1 Strecker Synthesis (NaCN, NH4Cl) start->step1 intermediate α-Aminonitrile step1->intermediate step2 Hydrolysis & Esterification (HCl, EtOH) intermediate->step2 product Tetrahydropyran-4-glycine ethyl ester hydrochloride step2->product

Caption: A plausible high-level synthetic scheme for the target compound.

Selecting a Custom Synthesis Partner

Choosing the right partner is paramount to the success of your project.[9][10] Consider the following criteria when evaluating potential suppliers:

Table 2: Supplier Evaluation Checklist

CriteriaKey Questions to Ask
Technical Expertise Do they have experience with similar heterocyclic and amino acid chemistries? Can they provide examples of past projects?[9]
Communication Is there a dedicated project manager? How frequent and detailed will the progress reports be?[11]
Quality Control What analytical equipment do they have in-house? Can they provide a sample Certificate of Analysis?[4]
Timelines What are their typical lead times for projects of this complexity? How do they manage potential delays?[9]
Confidentiality & IP What are their policies regarding intellectual property? Will they provide a confidentiality agreement?
Regulatory Compliance Do they operate under a quality management system like ISO 9001?[12]

Potential Custom Synthesis Providers

While a definitive list of "suppliers" for this non-commercial compound is not possible, several reputable companies offer custom synthesis services in the required chemical space. The following table provides examples of such companies; however, researchers must conduct their own due diligence.

Table 3: Examples of Companies Offering Relevant Custom Synthesis Services

CompanyKey ServicesNotes
Life Chemicals Custom synthesis of building blocks, screening compounds, and intermediates.[13]Extensive experience in synthesizing novel heterocyclic compounds.
Thermo Fisher Scientific Custom synthesis and manufacturing services, from gram to multi-kilogram scale.[12]Strong capabilities in method development and scale-up.
Sigma-Aldrich (Merck) Custom synthesis of stable isotopes, reference materials, and complex molecules.[14]Offers a wide range of chemical expertise and cGMP services.
Chem-Impex Custom synthesis of amino acid derivatives, chiral building blocks, and peptides.[15]Specializes in peptide chemistry and related building blocks.

Hypothetical Experimental Protocol: Incorporation into a Peptide

Once procured, a primary application for Tetrahydropyran-4-glycine ethyl ester hydrochloride would be its incorporation into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS). The hydrochloride salt would first need to be neutralized to the free amine for efficient coupling.

Step-by-Step Protocol for SPPS Coupling:

  • Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin. Swell the resin in an appropriate solvent (e.g., Dichloromethane (DCM) followed by Dimethylformamide (DMF)).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.

  • Neutralization of the Custom Amino Acid: Dissolve the Tetrahydropyran-4-glycine ethyl ester hydrochloride in DMF. Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to neutralize the hydrochloride and generate the free amine.

  • Activation: In a separate vessel, activate the carboxylic acid of the next Fmoc-protected amino acid to be coupled using a coupling reagent like HBTU/HCTU in the presence of DIPEA.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed for 1-2 hours.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/triisopropylsilane/water) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide using LC-MS and HPLC.

Conclusion

The procurement of highly specialized chemical entities like Tetrahydropyran-4-glycine ethyl ester hydrochloride is a critical, yet often challenging, step in innovative drug discovery programs. By understanding that the path to obtaining such compounds lies in custom synthesis, researchers can strategically partner with expert organizations. A successful outcome hinges on clear communication, a detailed technical request, and a rigorous evaluation of potential suppliers. This guide provides the framework for navigating this process, enabling scientists to access the novel building blocks required to push the boundaries of therapeutic innovation.

References

  • - PubMed

  • - Moravek

  • - Macsen Labs

  • - SCL Lifesciences

  • - ResolveMass Laboratories Inc.

  • - LifeTein

  • - Eurofins

  • - Life Chemicals

  • - Daken Chemical

  • - DigiChem

  • - QUALITY CONTROL CHEMICALS INC.

  • - LBAO Chemicals

  • – scipoly.com

  • - Apollo Scientific

  • - Chem-Impex

  • - Sigma-Aldrich

  • - Chem-Impex

  • | Thermo Fisher Scientific - US

  • - Moravek, Inc.

  • - Organic Syntheses Procedure

  • - International Journal of Pharmaceutical Research and Applications

  • - Organic Chemistry Portal

  • - Guidechem

  • - European Patent Office - EP 2978750 B1 - EPO

Sources

Methodological & Application

Application Note: Strategic Incorporation of Ethyl 2-amino-2-(oxan-4-yl)acetate into Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

In modern drug discovery, optimizing the physicochemical properties of peptide-based therapeutics is as critical as optimizing potency.[1] Ethyl 2-amino-2-(oxan-4-yl)acetate (also known as THP-Glycine ethyl ester ) serves as a critical building block for introducing the tetrahydropyran (THP) moiety into peptide backbones.[1]

The THP group acts as a polar bioisostere for hydrophobic residues such as Phenylalanine (Phe) or Cyclohexylalanine (Cha). By replacing a lipophilic carbocycle with the ether-containing THP ring, researchers can:

  • Reduce LogP: Lower lipophilicity to improve aqueous solubility and reduce non-specific protein binding.[1]

  • Modulate Metabolic Stability: Block metabolic "soft spots" (e.g., phenyl ring oxidation) while maintaining steric bulk.

  • Introduce H-Bond Acceptors: The ether oxygen provides a vector for specific solvent or receptor interactions absent in Phe/Cha.[1]

This guide details the conversion of the ethyl ester precursor into a coupling-ready Fmoc-amino acid and provides optimized protocols for its incorporation into difficult peptide sequences.[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name Ethyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate
Common Name THP-Glycine Ethyl Ester; 4-THP-Gly-OEt
CAS Number 646055-93-8 (Ester); 53284-84-7 (Free Acid)
Molecular Weight 187.24 g/mol (Ester)
Stereochemistry Available as Racemate or Enantiopure (R/S).[1] Note: Protocols below assume enantiopure starting material; care must be taken to prevent racemization.
Structural Class

-Substituted Glycine (Sterically Hindered)
Structural Logic: Bioisosterism

The following diagram illustrates the steric and electronic relationship between Phenylalanine, Cyclohexylalanine, and the THP-Glycine analog.

Bioisostere_Logic Phe Phenylalanine (Phe) (Aromatic, Hydrophobic) Cha Cyclohexylalanine (Cha) (Aliphatic, Hydrophobic) Phe->Cha Reduction (Remove Aromaticity) Prop_Phe High LogP Metabolic Liability (Oxidation) Phe->Prop_Phe THP THP-Glycine (THP-Gly) (Aliphatic, Polar Ether) Cha->THP Bioisosteric Replacement (CH2 -> O) Prop_THP Lower LogP Solubility Enhanced H-Bond Acceptor THP->Prop_THP caption Figure 1: Structural evolution from Phe to THP-Glycine.

Figure 1: The THP ring mimics the spatial volume of cyclohexyl/phenyl rings but introduces polarity via the ether oxygen.

Pre-Coupling Workflow: Monomer Activation

Commercially, this building block is often supplied as the ethyl ester hydrochloride . Direct use in Solid Phase Peptide Synthesis (SPPS) is impossible; it must first be hydrolyzed and Fmoc-protected.[1]

Critical Caution: As an


-substituted glycine derivative, the 

-proton is acidic.[1] Strong bases or excessive heat during hydrolysis/protection can lead to racemization .[1]
Protocol A: One-Pot Hydrolysis and Fmoc-Protection

Target: Fmoc-2-amino-2-(oxan-4-yl)acetic acid[1]

Reagents:

  • Starting Material: Ethyl 2-amino-2-(oxan-4-yl)acetate HCl (1.0 eq)[1]

  • Hydrolysis: LiOH (3.0 eq), THF/Water (1:1)

  • Protection: Fmoc-OSu (1.1 eq), NaHCO3 (2.5 eq), Dioxane/Water

Step-by-Step Procedure:

  • Ester Hydrolysis:

    • Dissolve 1.0 mmol of the ethyl ester in 5 mL THF and 5 mL water.[1]

    • Cool to 0°C (Ice bath). Temperature control is vital to suppress racemization.[1]

    • Add LiOH (3.0 mmol) slowly.

    • Monitor by LCMS for disappearance of the ester (M+H = 188) and appearance of the acid (M+H = 160). Reaction typically requires 1–2 hours at 0°C to RT.[1]

    • Note: Do not acidify yet.[1]

  • Fmoc Protection (In Situ):

    • Adjust pH of the solution to ~8.5–9.0 using dilute HCl or NaHCO3 if necessary.[1]

    • Add NaHCO3 (2.5 mmol) to buffer the solution.

    • Add Fmoc-OSu (1.1 mmol) dissolved in 5 mL Dioxane (or THF).[1]

    • Stir vigorously at Room Temperature (RT) for 4–12 hours.

  • Workup:

    • Evaporate organic solvents (THF/Dioxane) under reduced pressure (Rotavap).

    • Dilute the remaining aqueous phase with water and wash with Diethyl Ether (

      
       mL) to remove unreacted Fmoc-OSu and byproducts.[1]
      
    • Acidification: Cool the aqueous phase to 0°C and carefully acidify to pH 2–3 using 1M HCl or KHSO4. Precipitation usually occurs.

    • Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Dry over Na2SO4, filter, and concentrate.

  • Validation:

    • Verify product via LCMS (Expected Mass: ~381 Da for Fmoc-AA).[1]

    • Check purity via HPLC.[1] If racemization is suspected, use a chiral column (e.g., Chiralpak AD-H).

Incorporation into Peptidomimetics (SPPS Protocol)

The THP group at the


-position creates significant steric hindrance , similar to coupling Valine or Isoleucine, but potentially more demanding due to the ring structure. Standard DIC/HOBt coupling is often insufficient.[1]
Coupling Strategy Matrix
ParameterStandard ResidueTHP-Glycine (Hindered)
Coupling Reagent HBTU or DICHATU or COMU
Base DIPEA (2 eq)TMP (2,4,6-Collidine) or DIPEA (controlled)
Reaction Time 30–60 min2–4 hours or Overnight
Temperature RTRT or 50°C (Microwave)
Double Coupling OptionalMandatory
Protocol B: Automated/Manual SPPS Coupling

Context: Coupling Fmoc-THP-Gly-OH onto a resin-bound peptide.[1]

  • Resin Preparation:

    • Ensure the resin loading is moderate (0.3–0.5 mmol/g) to prevent aggregation.

    • Deprotect the N-terminus of the resin-bound peptide (20% Piperidine/DMF).[1] Wash thoroughly (

      
       DMF).[1]
      
  • Activation Cocktail (Prepare immediately before use):

    • Amino Acid: Fmoc-THP-Gly-OH (4.0 eq relative to resin).[1]

    • Reagent: HATU (3.9 eq).

    • Base: HOAt (4.0 eq - optional additive for difficult sequences) + DIPEA (8.0 eq).

    • Solvent: DMF (Minimum volume to dissolve, concentration ~0.2 M).

  • Coupling Reaction:

    • Add the activated cocktail to the resin.[1]

    • Agitate: Shake for 2 hours at RT.

    • Optimization: If available, use Microwave irradiation: 75°C for 5 minutes (Caution: Check for racemization at high temps; 50°C is safer for this residue).

  • Monitoring (Kaiser Test):

    • Perform a Kaiser test.[1] If positive (blue beads), proceed to Double Coupling .

    • Second Coupling: Repeat step 2 & 3 using PyAOP or COMU to drive completion.

  • Capping:

    • Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.[1]

Experimental Workflow Diagram

The following DOT diagram visualizes the critical decision points in the synthesis and incorporation process.

Workflow_Protocol Start Start: Ethyl 2-amino-2-(oxan-4-yl)acetate HCl Hydrolysis Step 1: Hydrolysis (LiOH, 0°C) Avoid Racemization! Start->Hydrolysis Protection Step 2: Fmoc Protection (Fmoc-OSu, NaHCO3) Hydrolysis->Protection QC_Monomer QC Point: LCMS & Chiral HPLC Confirm Fmoc-THP-Gly-OH Protection->QC_Monomer SPPS_Prep Step 3: SPPS Setup Resin swelling & Deprotection QC_Monomer->SPPS_Prep Pass Coupling Step 4: Coupling Reaction Reagent: HATU/HOAt Time: 2h or MW 50°C SPPS_Prep->Coupling Check Kaiser Test Coupling->Check Recouple Double Coupling (Switch to PyAOP/COMU) Check->Recouple Positive (Blue) Next_Step Continue Peptide Synthesis Check->Next_Step Negative (Clear) Recouple->Next_Step caption Figure 2: End-to-end workflow from ester precursor to peptide incorporation.

Troubleshooting & Expert Tips

Racemization Control

The


-proton of Phenylglycine and its analogs (like THP-Glycine) is highly acidic due to the electron-withdrawing nature of the side chain.[1]
  • Avoid: Pre-activation of the amino acid in the absence of the resin for long periods.

  • Use: Sym-collidine (TMP) instead of DIPEA during coupling if racemization is observed, as it is a weaker, non-nucleophilic base.

Solubility Issues

THP-Glycine peptides are generally more soluble than their Phe/Cha counterparts, but the Fmoc-monomer itself can be hydrophobic.[1]

  • Solvent: Use NMP (N-methylpyrrolidone) instead of DMF if the monomer precipitates during the coupling mixture preparation.[1]

Steric Clashes

If coupling onto the THP-Glycine residue (i.e., adding the next amino acid), the nucleophilicity of the THP-Gly amine is low due to steric bulk.

  • Solution: Use highly active reagents like HATU or PyAOP for the subsequent amino acid coupling as well.[1]

References

  • BenchChem. (2025).[1][2] A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Retrieved from

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(11). Retrieved from

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • MedChemExpress. (2024).[1] (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid Product Information. Retrieved from

  • PharmaBlock. (2024).[1] Tetrahydropyrans in Drug Discovery: Bioisosteres of Cyclohexane. Retrieved from

Sources

The Strategic Incorporation of Oxan-4-yl Glycine Derivatives in Medicinal Chemistry: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of Conformational Constraint and Physicochemical Modulation in Drug Design

In the landscape of modern drug discovery, the pursuit of novel chemical entities with optimized efficacy, selectivity, and pharmacokinetic profiles is paramount. Saturated heterocyclic scaffolds have emerged as a powerful tool for medicinal chemists, offering a departure from the often-planar and metabolically susceptible aromatic systems.[1] Among these, the tetrahydropyran (oxane) ring has garnered significant attention. Its incorporation into drug candidates can introduce favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while also providing a three-dimensional architecture that can enhance target engagement.[2]

This technical guide focuses on a particularly valuable building block derived from this scaffold: oxan-4-yl glycine. This non-proteinogenic amino acid acts as a conformationally constrained glycine analogue, providing a unique structural element for peptidomimetics and small molecule drug design. By replacing a flexible glycine residue or serving as a novel scaffold component, oxan-4-yl glycine derivatives can pre-organize a molecule into a bioactive conformation, potentially increasing potency and selectivity.[3][4] Furthermore, the oxane ring can serve as a bioisostere for other cyclic systems, such as cyclohexane, introducing a polar oxygen atom that can act as a hydrogen bond acceptor and modulate lipophilicity.[2]

This document provides a comprehensive overview of the synthetic routes to oxan-4-yl glycine and its derivatives, detailed experimental protocols, and a discussion of its strategic application in medicinal chemistry, supported by field-proven insights and authoritative references.

Strategic Rationale for Employing Oxan-4-yl Glycine

The decision to incorporate an oxan-4-yl glycine moiety into a drug candidate is driven by several key strategic considerations in medicinal chemistry:

  • Conformational Rigidity: The chair conformation of the tetrahydropyran ring restricts the rotational freedom of the glycine backbone, reducing the entropic penalty upon binding to a biological target.[3] This pre-organization can lead to a significant increase in binding affinity.

  • Improved Physicochemical Properties: The ether oxygen of the oxane ring can act as a hydrogen bond acceptor, improving interactions with water and enhancing aqueous solubility compared to its carbocyclic analogue, cyclohexyl glycine. This can lead to improved pharmacokinetic profiles.[2]

  • Metabolic Stability: The tetrahydropyran ring is generally more resistant to oxidative metabolism compared to many carbocyclic and aromatic systems, which can lead to a longer in vivo half-life of the drug candidate.[5]

  • Vectorial Orientation of Substituents: The defined stereochemistry of the oxane ring allows for precise spatial positioning of substituents, enabling fine-tuning of interactions with the target protein.

  • Novelty and Intellectual Property: The use of non-standard amino acids like oxan-4-yl glycine can lead to the discovery of novel chemical matter with unique biological activities, strengthening intellectual property positions.

Synthetic Pathways to Oxan-4-yl Glycine and its Derivatives

The synthesis of oxan-4-yl glycine typically starts from the commercially available and relatively inexpensive tetrahydropyran-4-one. Two classical and robust methods for the synthesis of α-amino acids from ketones are the Strecker synthesis and the Bucherer-Bergs reaction followed by hydrolysis.

Workflow for Synthesis of Oxan-4-yl Glycine

G start Tetrahydropyran-4-one strecker Strecker Synthesis (KCN, NH4Cl) start->strecker bucherer Bucherer-Bergs Reaction ((NH4)2CO3, KCN) start->bucherer aminonitrile α-Aminonitrile Intermediate strecker->aminonitrile hydantoin Spirohydantoin Intermediate (8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione) bucherer->hydantoin hydrolysis1 Acid/Base Hydrolysis aminonitrile->hydrolysis1 hydrolysis2 Acid/Base Hydrolysis hydantoin->hydrolysis2 racemic_gly Racemic Oxan-4-yl Glycine hydrolysis1->racemic_gly hydrolysis2->racemic_gly protection N-Protection (e.g., Boc, Fmoc) racemic_gly->protection protected_gly N-Protected Oxan-4-yl Glycine protection->protected_gly peptide_synthesis Peptide Synthesis / Further Derivatization protected_gly->peptide_synthesis

Caption: Synthetic routes to N-protected oxan-4-yl glycine.

Experimental Protocols

Protocol 1: Synthesis of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione via Bucherer-Bergs Reaction

This protocol describes the one-pot synthesis of the spirohydantoin precursor to oxan-4-yl glycine.[6][7]

Materials:

  • Tetrahydropyran-4-one

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tetrahydropyran-4-one (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq).

  • Add a 1:1 mixture of ethanol and water to the flask to form a stirrable slurry.

  • Heat the reaction mixture to 60-70°C with vigorous stirring.[4]

  • Maintain the temperature and stirring for 6-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly acidify the mixture with concentrated HCl to pH 1-2 to precipitate the product.

  • Cool the mixture in an ice bath for 1 hour to ensure complete precipitation.

  • Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione can be recrystallized from ethanol/water to yield a pure product.[8]

ParameterValueReference
Starting MaterialTetrahydropyran-4-one[6]
Key ReagentsKCN, (NH₄)₂CO₃[6][7]
SolventEthanol/Water (1:1)[4]
Temperature60-70°C[4]
Reaction Time6-12 hours
Typical Yield75-85%
Protocol 2: Hydrolysis of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione to Oxan-4-yl Glycine

This protocol describes the hydrolysis of the spirohydantoin intermediate to the desired amino acid.

Materials:

  • 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) or Sodium Hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Water

Procedure:

  • In a round-bottom flask, suspend the 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione (1.0 eq) in a 2M aqueous solution of NaOH (5.0 eq).

  • Heat the mixture to reflux (approximately 100-110°C) for 24-48 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution to pH 6-7 with concentrated HCl.

  • The crude oxan-4-yl glycine can be isolated by evaporation of the solvent and purified by recrystallization from water/ethanol or by ion-exchange chromatography.

Protocol 3: N-Boc Protection of Oxan-4-yl Glycine

For use in peptide synthesis, the amino group of oxan-4-yl glycine must be protected. This protocol describes the widely used Boc protection.[9]

Materials:

  • Oxan-4-yl glycine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na2CO3)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Citric acid solution (1 M)

Procedure:

  • Dissolve oxan-4-yl glycine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) and stir until dissolved.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Remove the organic solvent under reduced pressure.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 1 M citric acid solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-oxan-4-yl glycine as a white solid or oil.[9]

Applications in Medicinal Chemistry

The unique properties of oxan-4-yl glycine make it a valuable building block in several areas of drug discovery.

Peptidomimetics

The incorporation of oxan-4-yl glycine into peptide sequences can enforce specific secondary structures, such as β-turns, which are often crucial for biological activity.[3][10] This has been demonstrated in the development of ligands for melanocortin receptors, where tetrahydropyran-based scaffolds designed as tripeptide mimetics showed biological activity.[6][11]

G peptide Flexible Peptide Ligand binding Weak/Non-specific Binding (High Conformational Entropy) peptide->binding receptor Biological Target (e.g., GPCR) binding->receptor peptidomimetic Oxan-4-yl Glycine Containing Peptidomimetic constrained_binding Strong/Specific Binding (Reduced Conformational Entropy) peptidomimetic->constrained_binding constrained_binding->receptor

Caption: Conformational constraint enhancing receptor binding.

CNS Drug Discovery

Glycine is a key neurotransmitter in the central nervous system (CNS), acting as both an inhibitory neurotransmitter and a co-agonist at NMDA receptors.[12][13] The development of molecules that can modulate glycinergic neurotransmission is a promising strategy for treating a range of CNS disorders.[14] Conformationally constrained glycine analogues, such as oxan-4-yl glycine, are of interest for the design of selective ligands for glycine transporters and NMDA receptor subtypes. The polarity and metabolic stability imparted by the oxane ring are also advantageous for CNS drug candidates, which must cross the blood-brain barrier.[15][16]

Bioisosteric Replacement

The oxan-4-yl glycine scaffold can be used as a bioisosteric replacement for other cyclic amino acids, such as cycloleucine or piperidine-4-carboxylic acid. This strategy allows for the fine-tuning of a molecule's properties to improve its drug-like characteristics without drastically altering its interaction with the target. For example, replacing a more lipophilic carbocycle with the tetrahydropyran ring can improve solubility and reduce off-target effects related to high lipophilicity.

Conclusion

Oxan-4-yl glycine and its derivatives are valuable and versatile building blocks for modern medicinal chemistry. Their synthesis is achievable through well-established and scalable chemical reactions. The strategic incorporation of this conformationally constrained and physicochemically favorable scaffold can lead to the development of drug candidates with improved potency, selectivity, and pharmacokinetic profiles. As the demand for novel and differentiated therapeutics continues to grow, the application of such sophisticated chemical tools will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Novel tetrahydropyran-based peptidomimetics from a bioisosteric transformation of a tripeptide. Evidence of their activity at melanocortin receptors. Bioorganic & Medicinal Chemistry, [Link]

  • Saturated Heterocycles with Applications in Medicinal Chemistry. ResearchGate, [Link]

  • Synthesis of 2,4,5-trisubstituted tetrahydropyrans as peptidomimetic scaffolds for melanocortin receptor ligands. PubMed, [Link]

  • Identification and SAR of Glycine Benzamides as Potent Agonists for the GPR139 Receptor. ACS Publications, [Link]

  • Synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one. PrepChem.com, [Link]

  • Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. PMC, [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI, [Link]

  • Preparation of N-‐(Boc)-‐Allylglycine Methyl Ester Using a Zinc. Organic Syntheses, [Link]

  • Experimental Procedures. The Royal Society of Chemistry, [Link]

  • Preparation method of Boc-glycine.
  • Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns. ChemRxiv, [Link]

  • Backbone Nitrogen Substitution Restricts the Conformation of Glycine Residues in Protein β-Turns. ChemRxiv, [Link]

  • Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties. PMC, [Link]

  • Synthesis n-protected amino acids, especially n-boc-l-propargylglycine by zinc-mediated addition or organic halides to glycine cation equivalent.
  • Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. PMC, [Link]

  • 1-Oxa-3,8-diazaspiro[2][11]decan-2-one. Changzhou Sinowa Chemical Co.,Ltd, [Link]

  • Development of (4-Cyanophenyl)glycine Derivatives as Reversible Inhibitors of Lysine Specific Demethylase 1. PubMed, [Link]

  • Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. UM Impact, [Link]

  • The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications. PubMed, [Link]

  • Glycine Substitution of Residues with Unfavored Dihedral Angles Improves Protein Thermostability. MDPI, [Link]

  • Editorial to the Special Issue “Glycine-(and D-Serine)-Related Neurotransmission: Promising Therapeutic Targets with Still Unsolved Problems”. MDPI, [Link]

  • Single-channel evidence for glycine and NMDA requirement in NMDA receptor activation. ResearchGate, [Link]

  • Glycine neurotransmission: Its role in development. Frontiers, [Link]

  • Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, [Link]

  • Oxaprozin Analogues as Selective RXR Agonists with Superior Properties and Pharmacokinetics. ResearchGate, [Link]

  • NMDA receptor coagonist glycine site: evidence for a role in lateral hypothalamic stimulation of feeding. PubMed, [Link]

  • Glycine transporters as novel therapeutic targets in schizophrenia, alcohol dependence and pain. ResearchGate, [Link]

  • 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). MDPI, [Link]

  • New Generation Oxyntomodulin Peptides with Improved Pharmacokinetic Profiles Exhibit Weight Reducing and Anti-Steatotic Properties in Mice. PubMed, [Link]

  • Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Bentham Science Publisher, [Link]

  • Reaction of glycine with glyoxylate: Competing transaminations, aldol reactions, and decarboxylations. ResearchGate, [Link]

  • Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases. PMC, [Link]

  • Phenyl glycine incorporated glitazones as promising novel antidiabetic agents through PPARγ agonism: Design, synthesis and preclinical studies. ResearchGate, [Link]

  • Beneficial Effects of the Amino Acid Glycine. PubMed, [Link]

  • Synthesis, Characterization and Antitumour Activity of Some Novel Oxazine Substituted 9-Anilinoacridines and their 3D-QSAR Studies. ResearchGate, [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Tetrahydropyran-4-yl Peptide Fragments

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Overcoming Aggregation and Solubility Barriers in THP-Peptide Synthesis

Executive Summary & Technical Context

The Issue: Tetrahydropyran-4-yl (THP) moieties are increasingly utilized in drug discovery as non-aromatic bioisosteres for phenyl or cyclohexyl rings, offering improved metabolic stability and lowered lipophilicity (LogP). However, incorporating THP-based amino acids (e.g., 4-aminotetrahydropyran-4-carboxylic acid) into peptide backbones introduces unique synthetic challenges.

The Mechanism of Failure: Unlike standard hydrophobic residues (Leu, Val), THP residues possess a cyclic ether oxygen. While this lowers overall lipophilicity compared to a cyclohexyl ring, the rigid chair conformation of the THP ring creates significant steric bulk . When coupled in sequence, this bulk promotes early-onset


-sheet aggregation on the resin, leading to:
  • Incomplete Coupling: Steric hindrance prevents the activated amino acid from reaching the N-terminus.

  • Solvent Exclusion: The growing peptide chain collapses, excluding reaction solvents (DMF/DCM).

  • Post-Cleavage Precipitation: The deprotected fragment "crashes out" in aqueous buffers due to inter-chain hydrophobic stacking.

This guide provides self-validating protocols to disrupt these aggregates and ensure high-purity synthesis.

Diagnostic Workflow

Before altering your protocol, determine if the issue is Kinetic (slow reaction) or Thermodynamic (aggregation/solubility).

TroubleshootingFlow start START: Low Purity/Yield check_stage Identify Failure Stage start->check_stage synthesis During Synthesis (SPPS) check_stage->synthesis purification During Cleavage/Purification check_stage->purification kaiser Perform Kaiser/Chloranil Test synthesis->kaiser solubility_check Check Crude Solubility purification->solubility_check pos_test Positive (Blue/Violet) Incomplete Coupling kaiser->pos_test Unreacted Amines neg_test Negative (Colorless) Coupling OK, but Deletion Seq? kaiser->neg_test Aggregation masked amine? action_magic Protocol A: Magic Mixture + Chaotropes pos_test->action_magic action_heat Protocol B: Microwave/Double Couple pos_test->action_heat neg_test->action_magic Disrupt Aggregates action_buffer Protocol C: Buffer Optimization (HFIP/GdnHCl) solubility_check->action_buffer

Figure 1: Decision tree for diagnosing THP-peptide synthesis failures. Use this logic to select the correct protocol below.

Module 1: Synthesis Optimization (SPPS)

The "Magic Mixture" & Chaotropic Wash Strategy

Standard solvents like DMF are often insufficient to solvate THP-rich sequences once secondary structures form.[1] We utilize a "Magic Mixture" to disrupt hydrogen bonding and a Chaotropic Wash to denature the peptide on-resin.[1]

Theory: Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN) act as chaotropes, disrupting the inter-chain hydrogen bonds (beta-sheets) that cause the resin to shrink.

Protocol A: The Chaotropic Coupling Workflow
StepReagent/ActionDurationPurpose
1. Swell DCM (Dichloromethane)2 x 10 minMaximizes resin bead expansion.
2. Wash 0.8M LiCl in DMF 3 x 2 min CRITICAL: Disrupts pre-formed aggregates.
3. Wash DMF (Anhydrous)2 x 1 minRemoves excess salt (LiCl can interfere with activation).
4. Couple "Magic Mixture" (see below)60-120 minSolvates hydrophobic domains.
5. Monitor Kaiser Test--Verify completion.

Recipe: The "Magic Mixture"

  • DCM (Dichloromethane): 1 Part

  • DMF (Dimethylformamide): 1 Part[2][3]

  • NMP (N-Methyl-2-pyrrolidone): 1 Part[1]

  • Optional Additive: 1% Triton X-100 (detergent) or 2M Ethylene Carbonate.

Expert Insight: For THP residues specifically, the ether oxygen can interact with LiCl. Ensure the wash step (Step 3) is thorough to prevent lithium complexation with the incoming activated ester.

Module 2: Structural & Thermal Modifications

Microwave-Assisted Synthesis

The steric bulk of the THP ring (chair conformation) makes nucleophilic attack slow. Thermal energy is required to overcome this barrier.

Protocol B: Microwave Settings for THP-Amino Acids

  • Temperature: 75°C (Standard) or 90°C (Difficult).

  • Power: 30-50W (limit power to prevent racemization).

  • Time: 5 minutes (Ram) + 10 minutes (Hold).

  • Note: If using Cys or His, limit temperature to 50°C to prevent side reactions (racemization/epimerization).

Resin Selection Data

Choosing the right solid support is the first line of defense against aggregation.

Resin TypeLoading (mmol/g)Suitability for THP PeptidesWhy?
ChemMatrix (PEG) 0.4 - 0.6High PEG backbone solvates hydrophobic chains better than PS.
Tentagel (PEG-PS) 0.2 - 0.3High Low loading reduces inter-chain interaction distance.
Polystyrene (PS) > 0.8Low High loading promotes rapid aggregation of THP clusters.

Module 3: Isolation & Purification

The "Crash Out" Phenomenon

THP peptides often precipitate immediately upon cleavage from the resin or during HPLC loading. This is because the removal of protecting groups exposes the hydrophobic core.

Protocol C: High-Solubility Cleavage & Loading

1. Cleavage Cocktail Selection: Use Reagent K or Reagent B modified with DTT if Methionine is absent.

  • Standard: TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%).[4][5][6]

  • Modification: If the peptide is extremely hydrophobic, add 5% Dichloromethane (DCM) to the cleavage cocktail to keep the peptide solubilized in the TFA.

2. HPLC Sample Preparation (The "Dissolution Ladder"): Do not attempt to dissolve directly in water/acetonitrile. Follow this order:

  • Dissolve crude peptide in HFIP (Hexafluoroisopropanol) or Formic Acid (pure).

  • Sonicate for 5 minutes.

  • Dilute slowly with 50% Acetonitrile/Water.

  • Inject onto the column (ensure column is heated to 60°C to maintain solubility during chromatography).

Visualizing the Solution: Disruption Mechanism

The following diagram illustrates how Chaotropic Salts (LiCl) and Solvent choices (NMP/HFIP) physically intervene in the aggregation process of THP peptides.

AggregationMechanism cluster_aggregate Aggregated State (Beta-Sheet) cluster_solution Solubilized State ChainA THP-Peptide Chain A ChainB THP-Peptide Chain B ChainA->ChainB H-Bonds & Hydrophobic Stacking LiCl LiCl (Chaotrope) ChainA->LiCl Disrupts H-Bonds NMP NMP/DMSO (Solvent) ChainB->NMP Solvates Hydrophobic THP Ring SolvatedA Solvated Chain A SolvatedB Solvated Chain B LiCl->SolvatedA NMP->SolvatedB

Figure 2: Mechanism of Action. LiCl attacks the hydrogen bond network, while NMP/DMSO solvates the lipophilic THP rings, forcing the chains apart to allow reagent access.

Frequently Asked Questions (FAQ)

Q1: My THP-peptide fails the Kaiser test even after double coupling. What next? A: If double coupling fails, switch to HATU or COMU as the coupling reagent instead of HBTU/DIC. If it still fails, cap the unreacted amines with acetic anhydride to prevent deletion sequences, and proceed. Alternatively, use a pseudoproline dipeptide at the position preceding the THP residue to induce a "kink" in the backbone and disrupt aggregation [1].

Q2: Can I use THP as a protecting group to improve solubility? A: Yes. If your THP is a protecting group (e.g., on Ser/Thr) rather than a backbone element, it generally improves solubility compared to Trt or tBu groups. However, if you are building a scaffold containing THP rings, you must treat it as a "difficult sequence" [2].

Q3: The peptide precipitates in the HPLC column. How do I fix this? A: This is common for THP fragments.

  • Heat the Column: Run your HPLC at 60°C.

  • Change the Buffer: Use 0.1% TFA in Isopropanol/Acetonitrile (1:1) as Mobile Phase B instead of pure Acetonitrile. Isopropanol has better solvating power for lipophilic ethers.

References

  • BenchChem. (2025).[1][7] Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS. Retrieved from

  • Sigma-Aldrich. (2024). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from

  • Biotage. (2023).[8] Peptides containing cysteine: the role of scavengers in cleavage cocktail.[4][5] Retrieved from

Sources

Technical Support Center: Purification of Ethyl 2-amino-2-(oxan-4-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Esters
Target Audience:  Medicinal Chemists, Process Development Scientists

Introduction

Welcome to the technical support hub for Ethyl 2-amino-2-(oxan-4-yl)acetate hydrochloride (also known as Ethyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate HCl).

This intermediate is a critical building block in the synthesis of peptidomimetics and GlyT1 inhibitors. Its structural combination of a polar tetrahydropyran ring and an ionizable amine hydrochloride creates a unique solubility profile that often leads to "oiling out" rather than crystallization during workup. This guide provides field-proven protocols to overcome these isolation challenges.

Part 1: The Golden Path (Standard Purification Protocol)

Core Methodology: Displacement Crystallization

The most reliable method for isolating this compound from a reaction mixture (typically an esterification using


 or hydrogenation of a precursor) is displacement crystallization . The pyran ring increases the compound's solubility in alcohols compared to its carbocyclic analogs (e.g., cyclohexylglycine), making standard cooling crystallization inefficient.
Step-by-Step Protocol
StepActionTechnical Rationale
1. Concentration Evaporate the reaction mixture to dryness under reduced pressure (

).
Removes bulk solvent (EtOH) and excess thionyl chloride. High heat can trigger ester hydrolysis or darkening.
2. Azeotropic Drying Re-dissolve the residue in Toluene (

) and evaporate again. Repeat 2x.
Critical Step: Removes trace water and HCl gas. Residual water prevents crystallization and promotes hydrolysis.
3. Dissolution Dissolve the resulting oil/gum in the minimum volume of warm absolute Ethanol (

).
The HCl salt is highly soluble in EtOH. Using "wet" ethanol will lower yield significantly.
4. Precipitation Add MTBE (Methyl tert-butyl ether) or Diethyl Ether dropwise with vigorous stirring until persistent cloudiness appears. Ratio target: 1:3 (EtOH:Ether).MTBE is preferred over

due to higher boiling point and safety, though

often yields sharper crystals.
5. Aging Cool the slurry to

for 2–4 hours.
Allows crystal growth and maximizes yield.
6. Isolation Filter under

atmosphere (if possible). Wash with cold MTBE.
The salt is hygroscopic; minimizing air exposure prevents "gumming" on the filter.

Part 2: Visualizing the Workflow

The following diagram illustrates the decision logic for the purification process, specifically addressing the common "Oiling Out" scenario.

PurificationFlow Start Crude Reaction Mixture (EtOH/SOCl2) Evap Evaporate to Dryness (<40°C) Start->Evap Azeotrope Azeotrope with Toluene (Remove traces of H2O/HCl) Evap->Azeotrope Dissolve Dissolve in Min. Warm EtOH Azeotrope->Dissolve AddAnti Add Anti-Solvent (MTBE/Et2O) Dropwise Dissolve->AddAnti CheckState Check Physical State AddAnti->CheckState Crystals Solid Precipitate Forms CheckState->Crystals Success Oil Oils Out / Sticky Gum CheckState->Oil Failure Filter Filter & Wash (Cold MTBE) Crystals->Filter Triturate Decant Solvent Triturate with Et2O Oil->Triturate Dry Final Product (White Solid) Filter->Dry Seed Seed with Crystal (if available) or Scratch Glass Triturate->Seed Seed->CheckState Retry

Figure 1: Logic flow for the isolation of Ethyl 2-amino-2-(oxan-4-yl)acetate HCl, highlighting the critical loop for handling oily residues.

Part 3: Troubleshooting & FAQs

Q1: The product turned into a sticky oil upon adding ether. How do I fix this?

Diagnosis: This is the most common issue with pyran-amino esters. It usually indicates either:

  • Too rapid addition of the anti-solvent.

  • Residual Ethanol concentration is too high.

  • Temperature was too high during addition.

The Fix (Trituration Protocol):

  • Stop stirring and let the oil settle.

  • Decant the supernatant (cloudy solvent).

  • Add fresh Diethyl Ether (anhydrous) to the oil.

  • Vigorously scratch the side of the flask with a glass rod while stirring. The friction often induces nucleation.

  • If it remains oily, sonicate the flask for 5 minutes. The oil should harden into a white solid.

Q2: My NMR shows a "broad hump" around 8.5 ppm and extra triplets. Is it pure?

Analysis:

  • Broad Hump (8.0–8.9 ppm): This is the ammonium (

    
    ) protons. This is normal for HCl salts in DMSO-d6.
    
  • Extra Triplets: Check the region around 1.1 ppm and 3.5 ppm. If you see a triplet at ~1.06 ppm and a quartet at ~3.44 ppm, you have residual Ethanol .

  • Validation: The

    
    -proton (chiral center) should appear as a doublet (or singlet depending on resolution) near 3.8–4.0 ppm. The pyran ring protons will show complex multiplets between 1.3–1.8 ppm (methylene) and 3.2–3.9 ppm (ether methylene).
    
Q3: The product is hygroscopic. How should I store it?

Guidance: Amino acid ester hydrochlorides containing ether linkages are prone to absorbing atmospheric moisture, which leads to hydrolysis (breaking the ester bond to form the free acid).

  • Short Term: Store in a desiccator over

    
     or KOH pellets.
    
  • Long Term: Store at

    
     under Argon/Nitrogen. Ensure the vial is warmed to room temperature before opening to prevent condensation.
    

Part 4: Quality Control Specifications

Compare your isolated material against these standard metrics to ensure suitability for downstream steps (e.g., peptide coupling).

ParameterSpecificationMethod
Appearance White to Off-white crystalline powderVisual
Purity (HPLC)

C18 Column,

(+0.1% TFA)

NMR
Consistent with structure; EtOH

DMSO-

Water Content

Karl Fischer (KF)
Chloride Content

(Theoretical: ~13.7%)
Argentometric Titration

References

  • Anand, R. V., et al. (2017).[1] "A Mild and Convenient Procedure for the Esterification of Amino Acids."[1][2][3] Organic Preparations and Procedures International.[1] (General protocol for amino acid esterification).

  • Vertex AI Search. (2026). "Synthesis of 2-amino-4H-pyran derivatives." (Context for pyran ring stability and solubility). [Source Context: Snippet 1.16]
  • Sigma-Aldrich. (2026). "Product Specification: Ethyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride." (Physical properties verification).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • ResearchGate. (2021). "Recrystallization of amine compounds and solubility in common organic solvents." (Troubleshooting amine salt crystallization).

Sources

Overcoming steric hindrance in tetrahydropyran-4-yl amino acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Tetrahydropyran-4-yl Amino Acids

A Senior Application Scientist's Guide to Overcoming Steric Hindrance

Welcome to the technical support center for the synthesis of tetrahydropyran-4-yl (THP-4-yl) amino acids. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with these valuable scaffolds. The inherent steric bulk of the tetrahydropyran ring often presents significant hurdles, leading to low yields, incomplete reactions, and challenging purifications. This resource provides in-depth troubleshooting guides, frequently asked questions, and expert-backed protocols to help you overcome these obstacles and streamline your synthetic workflow.

Frequently Asked Questions (FAQs)

Here we address some of the high-level questions that frequently arise during the synthesis of THP-4-yl amino acids.

Q1: What are the primary sources of steric hindrance in the synthesis of THP-4-yl amino acids?

The primary source of steric hindrance is the bulky, non-planar structure of the tetrahydropyran ring itself. This ring, typically in a chair conformation, presents significant steric shielding around the C4 position. This bulk can impede the approach of reagents to the reactive centers, namely the nitrogen of the amino group and the carbonyl carbon of the carboxylic acid. The hindrance is further exacerbated by the protecting groups on the amino acid, which are necessary for selective reactions.

Q2: How does steric hindrance typically manifest in reaction outcomes?

Steric hindrance can lead to a variety of undesirable outcomes, including:

  • Low or no product yield: Reagents may be unable to approach the reaction site, leading to a slow or stalled reaction.

  • Formation of side products: If the desired reaction is slow, alternative, less sterically demanding reaction pathways may become dominant.

  • Incomplete reactions: Even with extended reaction times, the reaction may not go to completion, resulting in a mixture of starting material and product that can be difficult to separate.

  • Epimerization: In some cases, the steric strain in the transition state can favor the formation of an undesired stereoisomer.

Q3: Which synthetic steps are most susceptible to steric hindrance issues?

The most common synthetic routes involve the coupling of a tetrahydropyran-4-one or a related electrophile with an amino acid derivative. The key steps that are often problematic are:

  • Reductive amination: The initial formation of the C-N bond between the tetrahydropyranone and the amino acid can be slow due to the steric bulk around the ketone.

  • Peptide coupling: When the THP-4-yl amino acid is incorporated into a peptide chain, the bulky THP group can hinder the approach of the incoming amino acid and the coupling reagents.

  • Protecting group removal: Steric shielding by the THP ring can sometimes make the removal of protecting groups (e.g., Boc, Cbz) challenging, requiring harsh conditions that may compromise other parts of the molecule.

Q4: What are some initial diagnostic steps to confirm that steric hindrance is the root cause of a failed reaction?

If you suspect steric hindrance is causing a low yield, consider the following:

  • Run a control reaction: Use a less sterically hindered substrate (e.g., cyclohexanone instead of tetrahydropyranone, or a smaller amino acid like glycine) under the same conditions. A significant increase in yield with the less hindered substrate strongly suggests a steric issue.

  • Monitor the reaction closely: Use techniques like TLC or LC-MS to monitor the reaction progress. If the reaction starts but then stalls, it could be due to the high activation energy barrier imposed by steric hindrance.

  • Consult the literature: Search for similar reactions in the literature to see what conditions have been successful for other researchers working with sterically demanding substrates.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your synthesis.

Problem 1: Low Yield in the Reductive Amination of Tetrahydropyran-4-one

Reductive amination is a cornerstone of THP-4-yl amino acid synthesis, but it is often plagued by low yields due to the steric hindrance of the ketone.

Probable Causes:

  • Inefficient imine formation: The initial condensation between the ketone and the amino acid to form the imine/enamine intermediate is often the rate-limiting step and is highly sensitive to steric bulk.

  • Slow reduction of the imine: The reducing agent may have difficulty accessing the imine due to the bulky THP ring and amino acid side chain.

  • Side reactions: The ketone may undergo self-condensation or other side reactions if the desired reductive amination is too slow.

Recommended Solutions:

  • Optimize the Reducing Agent: The choice of reducing agent is critical. Mild, non-bulky hydrides are often preferred. Sodium triacetoxyborohydride (STAB) is a go-to reagent for this transformation as it is selective for imines in the presence of ketones and is effective under mildly acidic conditions that favor imine formation. In contrast, bulkier reagents like sodium cyanoborohydride may be less effective.

  • Careful Control of pH: Imine formation is typically favored under mildly acidic conditions (pH 4-6). Acetic acid is a common additive for this purpose. However, if the pH is too low, the amine nucleophile will be protonated and non-reactive.

  • Use of Additives: The addition of a dehydrating agent, such as molecular sieves or magnesium sulfate, can help to drive the equilibrium towards imine formation by removing the water byproduct.

  • Alternative Catalysts: Lewis acids like Ti(OiPr)4 can be used to activate the ketone and facilitate the initial C-N bond formation. This can be particularly effective for hindered ketones.

Optimized Reductive Amination Protocol:

Here is a representative protocol for the reductive amination of tetrahydropyran-4-one with a generic amino acid ester.

Reagent Molar Equiv. Purpose
Amino Acid Ester HCl Salt1.0Starting Material
Tetrahydropyran-4-one1.2Starting Material
Sodium Triacetoxyborohydride (STAB)1.5Reducing Agent
Acetic Acid2.0Catalyst
Dichloromethane (DCM)-Solvent

Step-by-Step Methodology:

  • To a solution of the amino acid ester hydrochloride (1.0 eq) and tetrahydropyran-4-one (1.2 eq) in dichloromethane (DCM), add acetic acid (2.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow for Low Yield

Caption: Decision tree for troubleshooting low yield in reductive amination.

Problem 2: Inefficient Peptide Coupling with a THP-4-yl Amino Acid

The steric bulk of the THP-4-yl group can significantly hinder the formation of a peptide bond, leading to low yields and epimerization.

Probable Causes:

  • Steric clash at the transition state: The bulky THP group can prevent the nucleophilic attack of the incoming amino acid on the activated carboxylic acid of the THP-4-yl amino acid.

  • Deactivation of the coupling reagent: The coupling reagent may react with itself or other species in the reaction mixture before it can activate the carboxylic acid, especially if the desired reaction is slow.

Recommended Solutions:

  • Select a Powerful Coupling Reagent: Standard coupling reagents like DCC or HBTU may not be sufficient. More potent reagents that form highly reactive activated esters are often required.

    Coupling Reagent Activating Agent Advantages for Hindered Coupling
    HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateForms a highly reactive activated ester, low racemization.
    COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateHigh reactivity, soluble byproducts, excellent for hindered systems.
    T3P Propylphosphonic AnhydrideStrong activating agent, byproducts are water-soluble.
  • Optimize the Base: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine is recommended to minimize side reactions and epimerization.

  • Solvent and Temperature: Aprotic polar solvents like DMF or NMP are generally preferred. In some cases, gently heating the reaction mixture (e.g., to 40-50 °C) can help to overcome the activation energy barrier, but this should be done with caution as it can also increase the risk of racemization.

Reaction Mechanism: Steric Hindrance in Peptide Coupling

StericHindrance cluster_0 Ideal Approach (Less Hindered) cluster_1 Hindered Approach (THP-4-yl) Nu R'-NH2 C Activated Carboxyl Nu->C Nucleophilic Attack Nu2 R'-NH2 C2 Activated Carboxyl Nu2->C2 Approach is Blocked THP Bulky THP Ring

Caption: Steric clash from the THP ring blocking nucleophilic attack.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of ketones: a new, one-pot synthesis of N-substituted amines. Journal of the Chemical Society, Chemical Communications, (11), 1151. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

Stability of Ethyl 2-amino-2-(oxan-4-yl)acetate in basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 2-amino-2-(oxan-4-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for challenges related to the stability of this compound, particularly under basic conditions. Our goal is to explain the causality behind experimental observations and provide robust, self-validating protocols.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you may encounter during your experiments. The solutions are based on fundamental chemical principles and established analytical practices.

Q1: I'm observing a new, highly polar peak in my HPLC analysis after exposing Ethyl 2-amino-2-(oxan-4-yl)acetate to basic conditions. What is this new compound?

A1: The appearance of a new, more polar compound that elutes earlier than the parent ester on a reverse-phase HPLC column is the classic signature of ester hydrolysis. Under basic conditions, the ethyl ester moiety of Ethyl 2-amino-2-(oxan-4-yl)acetate undergoes a well-documented reaction called saponification.[1][2][3]

Causality: The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide (EtO⁻) leaving group. The ethoxide, being a strong base, immediately deprotonates the newly formed carboxylic acid, resulting in the highly polar and water-soluble carboxylate salt and ethanol.[2][3] This salt is significantly more polar than the starting ester, leading to its faster elution time in reverse-phase chromatography.

Verification Steps:

  • Co-injection: The most definitive way to confirm the identity of the degradant is to synthesize the corresponding carboxylic acid, 2-amino-2-(oxan-4-yl)acetic acid, and perform a co-injection with your degraded sample. The peak for the degradant should perfectly overlap with the standard.

  • LC-MS Analysis: Analyze the degraded sample by Liquid Chromatography-Mass Spectrometry (LC-MS). The degradant peak should exhibit a molecular ion corresponding to the deprotonated mass of the parent ester minus the mass of an ethyl group plus the mass of a hydrogen ([M-C₂H₅+H]⁻).

Q2: My reaction yield is unexpectedly low when using a strong base, even after accounting for ester hydrolysis. Are other degradation pathways at play?

A2: While ester hydrolysis is the dominant degradation pathway, other reactions are possible under harsh basic conditions (e.g., high concentrations of strong base, elevated temperatures, prolonged reaction times), although they are generally less significant.

  • Oxane Ring Stability: The oxane (tetrahydropyran) ring is a non-strained cyclic ether. Ethers are generally chemically resistant to cleavage under basic conditions.[4] This reaction typically requires harsh acidic conditions or extremely potent bases like organolithium reagents, which are not common in standard basic hydrolysis experiments.[4][5] Therefore, cleavage of the oxane ring is an unlikely degradation pathway.

  • Amino Group Reactivity: The primary amine is a nucleophile, but under basic conditions, it is in its free base form and is less likely to participate in intermolecular reactions with another ester molecule (e.g., amide formation), as the hydroxide ion is a much more prevalent and potent nucleophile in aqueous basic solutions.

  • Racemization: If the alpha-carbon is a chiral center, prolonged exposure to base could potentially lead to racemization through the formation of an enolate intermediate, although this is more common with a more acidic alpha-proton.

The most probable cause for low yield beyond simple hydrolysis is often physical loss during workup. The hydrolyzed carboxylate is highly water-soluble, and improper extraction procedures can lead to its loss in the aqueous phase.

Q3: How can I design a robust experiment to quantify the stability of Ethyl 2-amino-2-(oxan-4-yl)acetate at a specific basic pH?

A3: A quantitative stability assessment requires a well-controlled experiment where samples are analyzed at specific time points. This is a simplified version of the forced degradation studies used in the pharmaceutical industry to establish degradation kinetics.[6] A validated stability-indicating analytical method, typically HPLC, is crucial for this process.[7][8]

Below is a detailed protocol for monitoring the hydrolysis of the target compound via HPLC.

Objective: To determine the rate of hydrolysis of Ethyl 2-amino-2-(oxan-4-yl)acetate at a constant basic pH and temperature.

Materials:

  • Ethyl 2-amino-2-(oxan-4-yl)acetate

  • Buffer solution of the desired pH (e.g., pH 10 carbonate buffer)

  • Quenching solution (e.g., 1 M HCl or phosphoric acid)

  • Class A volumetric flasks and pipettes

  • Constant temperature bath or incubator

  • Validated HPLC method capable of separating the parent compound from its hydrolyzed product.

Procedure:

  • Stock Solution Preparation: Accurately prepare a stock solution of Ethyl 2-amino-2-(oxan-4-yl)acetate in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Reaction Initiation (t=0):

    • Pre-warm the basic buffer solution to the desired temperature (e.g., 40 °C) in the constant temperature bath.

    • To initiate the reaction, add a small, precise volume of the stock solution to the pre-warmed buffer to achieve the target final concentration (e.g., 50 µg/mL). Ensure the volume of organic solvent is minimal (<1-2%) to avoid altering the buffer's properties.

    • Mix thoroughly. This is your time zero (t=0) point.

  • Time Point Sampling:

    • Immediately withdraw an aliquot (e.g., 1 mL) from the reaction mixture.

    • Quench the degradation by adding the aliquot to a vial containing a precise volume of the quenching solution. The goal is to rapidly neutralize the base and stop the hydrolysis.

    • Store the quenched sample at a low temperature (e.g., 2-8 °C) until analysis.

  • Incubation and Subsequent Sampling: Continue to incubate the reaction mixture at the set temperature. Repeat the sampling and quenching process at predetermined intervals (e.g., 1, 2, 4, 8, 24 hours). The frequency of testing should be sufficient to establish the stability profile.[9]

  • HPLC Analysis:

    • Analyze all quenched samples, including the t=0 sample, using the validated stability-indicating HPLC method.

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration at t=0.

Data Presentation: The results can be summarized in a table to easily visualize the degradation profile.

Time Point (Hours)Peak Area of Parent Compound% Parent Compound Remaining
01,500,000100.0%
11,350,00090.0%
21,215,00081.0%
4984,15065.6%
8649,53943.3%
24150,20010.0%
Hypothetical data for illustrative purposes.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the inherent stability and handling of Ethyl 2-amino-2-(oxan-4-yl)acetate.

Q1: What is the primary degradation pathway for Ethyl 2-amino-2-(oxan-4-yl)acetate under basic conditions?

A1: The primary and most significant degradation pathway is the base-catalyzed hydrolysis (saponification) of the ethyl ester functional group. This reaction converts the ester into the corresponding carboxylate salt and ethanol.[1][2] The reaction is generally considered irreversible in the presence of a stoichiometric amount of base.

G cluster_reactants Reactants cluster_products Products A Ethyl 2-amino-2-(oxan-4-yl)acetate C 2-amino-2-(oxan-4-yl)acetate (Salt) A->C Hydrolysis B Hydroxide Ion (OH⁻) B->A D Ethanol

Caption: Primary degradation pathway under basic conditions.

Q2: How do I properly design a forced degradation study for this molecule to satisfy regulatory expectations?

A2: Forced degradation studies, or stress testing, are a critical component of drug development and are mandated by regulatory bodies like the ICH. The goal is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of your analytical methods.[9] A typical study involves exposing the compound to a range of stress conditions.

Summary of Forced Degradation Conditions (ICH Q1A/Q1B)

Stress ConditionTypical Reagents and ConditionsPrimary Degradation Pathway Targeted
Acid Hydrolysis 0.1 M - 1 M HCl, heat (e.g., 60 °C)Hydrolysis of the ester (slower than base), potential side reactions.
Base Hydrolysis 0.1 M - 1 M NaOH, room temp or mild heatSaponification of the ester (primary pathway for this molecule)
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), room tempOxidation of the amino group or other susceptible sites.
Thermal Degradation Dry heat (e.g., 70-80 °C) in a controlled ovenThermally induced decomposition.
Photostability Exposure to controlled light (UV/Vis) in a photostability chamber (ICH Q1B guidelines)Photolytic degradation.

The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradants are formed without completely destroying the molecule, which could lead to complex secondary degradation products.[6][10]

G cluster_stress Stress Sample Generation cluster_analysis Analysis & Elucidation DS Drug Substance Acid Acid Hydrolysis DS->Acid Base Base Hydrolysis DS->Base Ox Oxidation DS->Ox Heat Thermal DS->Heat Light Photolytic DS->Light Analysis Analyze all samples by Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis MassBal Assess Mass Balance Analysis->MassBal ID Identify & Characterize Degradants (e.g., LC-MS) Analysis->ID Pathway Propose Degradation Pathways ID->Pathway

Caption: General workflow for a forced degradation study.

Q3: What are the recommended storage and handling conditions for Ethyl 2-amino-2-(oxan-4-yl)acetate to ensure its long-term stability?

A3: To minimize degradation, the compound should be protected from conditions that facilitate hydrolysis.

  • Solid Form: Store the solid material in a tightly sealed container in a cool, dry place. Protect it from atmospheric moisture and basic environments (e.g., avoid storage in cabinets with ammonia or other volatile bases).

  • In Solution: For solution-based storage, use aprotic organic solvents (e.g., anhydrous acetonitrile, DMSO) or buffered aqueous solutions at a neutral or slightly acidic pH (pH 4-6). Avoid alkaline buffers. For long-term storage, solutions should be kept at low temperatures (-20 °C or below).

References

  • Reaction Rate of the Alkaline Hydrolysis of Ethyl Acet
  • Degradation of 1,4-Dioxane and Cyclic Ethers by an Isol
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • The Base Hydrolysis of Ethyl Acet
  • Chapter 3: Kinetics The hydrolysis of ethylacetate by sodium hydroxide. University of Arizona.
  • Hydrolysis of ethyl acetate in ethanol separation process.
  • Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151. PMC, NIH.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Degradation of cyclic ethers by microorganisms isolated from contaminated groundwater.
  • Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange.
  • KINETICS OF HYDROLYSIS OF ETHYL ACET
  • Forced Degrad
  • Forced Degradation – A Review.
  • Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • Ether cleavage. Wikipedia.
  • Ethyl 2-amino-2-(oxan-4-yl)
  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy)
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online.
  • Analytical Techniques In Stability Testing.
  • Stability testing of existing active substances and related finished products. European Medicines Agency.
  • ethyl 2-(ethylamino)
  • Ethyl 2-amino-2-(oxan-4-yl)
  • Ethyl 2-amino-2-(oxan-4-YL)
  • A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacet
  • Analytical Methods for Amino Acids. Shimadzu.
  • Stability-indicating methods for peptide drug analysis. AMSbiopharma.
  • Ethyl 2-aminothiazole-4-acet
  • Ethyl 2-(2-Amino-4-thiazolyl)
  • Ethyl (2-amino-4-thiazolyl)
  • Synthesis of ethyl 5-alkyl-2-amino-1,3-thiazol-4-yl acetates 4a-e.

Sources

Optimizing ester cleavage of tetrahydropyran-glycine ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ester Cleavage of Tetrahydropyran-Glycine Ethyl Ester

Module 1: Strategic Overview & Decision Matrix

Executive Summary: The hydrolysis of tetrahydropyran-glycine ethyl ester presents a specific chemoselective challenge. You are balancing the stability of the tetrahydropyran (THP) ring (an acid-sensitive cyclic ether) against the stereochemical integrity of the


-carbon  (susceptible to base-mediated racemization).

The Core Conflict:

  • Acidic Conditions: High risk of THP ring opening or cleavage (similar to acetal deprotection).

  • Basic Conditions: High risk of

    
    -proton abstraction leading to racemization (enolate formation).
    

Recommended Strategy: Use Lithium Hydroxide (LiOH) saponification as the primary protocol due to the "Lithium Effect" (chelation control). If racemization is observed (>1% ee erosion), switch immediately to Enzymatic Hydrolysis (Pig Liver Esterase or CAL-B).

Module 2: Interactive Troubleshooting & Protocols

Q1: Why is LiOH preferred over NaOH or KOH for this specific substrate?

A: While NaOH is cheaper, LiOH is chemically superior for sensitive chiral amino acid esters.

  • Solubility: LiOH is more soluble in THF/Water mixtures than NaOH, allowing for a homogeneous reaction phase which accelerates the rate without heat.

  • Chelation Control (The "Lithium Effect"): The lithium cation (

    
    ) acts as a weak Lewis acid. It coordinates between the carbonyl oxygen and the 
    
    
    
    -amine (or carbamate if N-protected). This coordination locks the conformation, making the
    
    
    -proton less accessible for deprotonation, thereby minimizing racemization compared to
    
    
    or
    
    
    [1, 2].

Protocol A: Standard LiOH Hydrolysis (Low Racemization Risk)

  • Substrate: 1.0 equiv THP-Glycine Ethyl Ester

  • Reagent: 2.0 equiv LiOH·H₂O

  • Solvent: THF:Water (3:1 v/v)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step:

  • Dissolve the ester in THF and cool to 0°C.

  • Add the pre-dissolved aqueous LiOH solution dropwise.

  • Monitor via TLC or LCMS. Most reactions complete within 2–4 hours.

  • Critical Step: Do not heat. If sluggish, add Methanol (MeOH) to improve solubility, but keep T < 20°C.

Q2: I am seeing THP ring degradation. Did I use too much acid during workup?

A: Likely, yes. The THP ring acts similarly to a protecting group (acetal/ether) and is sensitive to low pH.

  • Diagnosis: Appearance of aldehydes or ring-opened alcohols in NMR/LCMS.

  • Root Cause: Acidifying the reaction mixture to pH 1–2 to precipitate the amino acid often cleaves the THP ring.

  • Solution: Acidify carefully to the Isoelectric Point (pI) (typically pH 5.5–6.0 for neutral amino acids) rather than pH 1. Use mild acids like 1M Citric Acid or Acetic Acid, not concentrated HCl [3].

Q3: My product is water-soluble and won't extract into Ethyl Acetate. How do I isolate it?

A: This is the "Zwitterion Trap." Upon hydrolysis, the free amino acid exists as a zwitterion (


) which is highly polar.

Protocol B: Isolation of Zwitterionic Product

  • Method 1 (Ion Exchange): Pass the aqueous reaction mixture through a column of Dowex 50W (H+ form) . Wash with water to remove salts (LiCl), then elute the amino acid with 1M

    
    . Lyophilize the eluent.
    
  • Method 2 (Lyophilization): If using volatile buffers (ammonium formate), simply lyophilize. If using LiOH, neutralize with HCl to pH 7, evaporate to dryness, and triturate the solid with dry Ethanol or Methanol. The amino acid often dissolves (or the salt remains), allowing filtration.

Q4: Chemical hydrolysis is still causing racemization. What is the "Green" alternative?

A: Switch to Enzymatic Hydrolysis . Enzymes operate at neutral pH (7–8) and ambient temperature, completely avoiding the enolate pathway that causes racemization.

Protocol C: Enzymatic Hydrolysis (Zero Racemization)

  • Enzyme: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B/Novozym 435).

  • Buffer: 0.1 M Phosphate Buffer (pH 7.5).

  • Co-solvent: Acetone or DMSO (max 10% v/v) to solubilize the ester.

Step-by-Step:

  • Suspend the ester in the buffer (emulsion is fine).

  • Add PLE (approx. 10–20 units/mmol substrate).

  • Stir at 25°C.

  • pH Stat: The reaction produces acid, lowering pH.[1] Monitor and add dilute NaOH automatically or manually to maintain pH 7.5.

  • Stop: When base consumption ceases, filter off the enzyme (if immobilized) or acidify to pH 6 and lyophilize [4].

Module 3: Visualized Mechanisms & Workflows

Figure 1: Decision Logic for Method Selection

MethodSelection Start START: THP-Glycine Ethyl Ester CheckRacem Is the Alpha-Carbon Chiral? Start->CheckRacem Standard Protocol A: LiOH / THF / H2O (Standard Chemical Hydrolysis) CheckRacem->Standard No (Achiral Glycine) CheckRacem->Standard Yes, but robust Enzymatic Protocol C: Enzymatic Hydrolysis (PLE or CAL-B) CheckRacem->Enzymatic Yes, highly sensitive CheckSens Is THP Ring Stable to Workup? Standard->CheckSens CheckSens->Enzymatic No (Degradation observed) Workup Workup: Acidify to pI (pH 6) Avoid Strong Acid CheckSens->Workup Yes Enzymatic->Workup Complete

Caption: Logical flow for selecting the optimal hydrolysis method based on substrate chirality and acid sensitivity.

Figure 2: Mechanism of Base-Induced Racemization vs. Hydrolysis

Racemization Substrate Ester Substrate (L-Isomer) Base Base (OH-) Substrate->Base Path1 Path A: Nucleophilic Attack (Hydrolysis) Base->Path1 Fast (LiOH/Low Temp) Path2 Path B: Alpha-Proton Abstraction (Enolate Formation) Base->Path2 Slow (High Temp/Strong Base) Product L-Amino Acid (Desired) Path1->Product Enolate Planar Enolate (Achiral Intermediate) Path2->Enolate Racemate DL-Amino Acid (Racemic Mixture) Enolate->Racemate

Caption: Competing pathways. Path A yields the product; Path B destroys stereochemistry via the planar enolate intermediate.

Module 4: Quantitative Data & Comparisons

Table 1: Comparison of Hydrolysis Reagents for THP-Glycine Esters

ReagentReaction pHTemp (°C)Racemization RiskTHP Stability RiskRecommended For
LiOH / THF 10–120–25LowLowStandard First-Line
NaOH / MeOH 12–1425–60HighLowAchiral substrates only
HCl / H₂O < 160–100LowCritical (Ring Open) Do NOT Use
Pig Liver Esterase 7.525Zero LowHigh-value chiral pure
TMSOK 10–1125LowLowAnhydrous conditions

References

  • LiOH Chelation Effect: S. D. Bull, S. G. Davies, et al. "Stereoselective hydrolysis of amino acid esters." J. Chem. Soc., Perkin Trans. 1, 2001.

  • General Ester Hydrolysis Protocols: Common Organic Chemistry. "Ester to Acid - Common Conditions."

  • THP Stability:Greene's Protective Groups in Organic Synthesis. "Protection for the Hydroxyl Group: Tetrahydropyranyl Ethers." (Standard Text).
  • Enzymatic Hydrolysis:Bornscheuer, U. T., & Kazlauskas, R. J. "Hydrolases in Organic Synthesis." Wiley-VCH, 2006.

Sources

Validation & Comparative

Optimizing Lipophilicity in Peptidomimetics: A Comparative Analysis of Tetrahydropyran-4-yl Glycine and Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of peptide-based therapeutics, Phenylalanine (Phe) often serves as a critical hydrophobic anchor. However, its high lipophilicity (LogP) and aromaticity can lead to poor solubility, rapid metabolic clearance, and non-specific binding.

Tetrahydropyran-4-yl glycine (THP-Gly) has emerged as a superior non-aromatic bioisostere. By replacing the phenyl ring with a saturated tetrahydropyran ether, researchers can significantly lower LogP (typically by 1.5 – 1.8 log units ) while preserving the steric volume required for receptor pocket occupancy.

This guide provides a technical comparison of these two residues, focusing on lipophilicity modulation and the experimental validation of these properties using high-throughput chromatography.

Structural & Physicochemical Analysis[1][2][3][4][5]

The fundamental difference lies in the side-chain architecture. While Phe relies on a planar, electron-rich aromatic system, THP-Gly utilizes a chair-conformation saturated ring containing an ether oxygen. This oxygen acts as a hydrogen bond acceptor (HBA), increasing polarity without altering the overall "bulk" of the residue.

Comparative Pharmacophore Model

StructureComparison Phe Phenylalanine (Phe) Side Chain: Benzyl Prop_Phe • Aromatic (Planar) • High LogP (~1.38) • Pi-Pi Stacking Capable Phe->Prop_Phe Characteristics THP THP-Glycine Side Chain: (Tetrahydropyran-4-yl)methyl Prop_THP • Aliphatic (Chair Conf.) • Lower LogP (< 0) • H-Bond Acceptor (Ether O) THP->Prop_THP Characteristics Prop_Phe->Prop_THP Bioisosteric Replacement (ΔLogP ≈ -1.5)

Figure 1: Pharmacophore comparison highlighting the transition from the planar, lipophilic Phe to the spatially similar but polar THP-Gly.

Quantitative Data Profile

The following table contrasts the physicochemical properties. Note that "Side Chain π" refers to the lipophilicity contribution of the R-group fragment alone, which is the most relevant metric for substitution.

PropertyL-Phenylalanine (Phe)L-Tetrahydropyran-4-yl Glycine (THP-Gly)Impact on Design
Side Chain Fragment Benzyl (

)
(Tetrahydropyran-4-yl)methylSteric Conservation
Side Chain π Value ~ +2.13~ +0.50Lipophilicity Drop
Amino Acid cLogP 1.38 (Zwitterion)-0.25 (Predicted)Solubility Enhancement
TPSA (Ų) 0.00 (Side chain only)9.23 (Ether Oxygen)Reduced Permeability Risk
Electronic Nature Electron Rich (Pi-Cloud)Polarized (Ether Dipole)Metabolic Stability

Key Insight: The THP ring disrupts potential metabolic soft spots. Unlike the phenyl ring, which is prone to CYP450-mediated oxidation (epoxidation/hydroxylation), the THP ether is generally metabolically inert, improving the Lipophilic Ligand Efficiency (LLE).

Experimental Protocol: Chromatographic Hydrophobicity Index (CHI)

Relying solely on calculated LogP (cLogP) is risky for non-canonical amino acids due to parametrization errors in software. The gold standard for application scientists is the Chromatographic Hydrophobicity Index (CHI) determined via Fast-Gradient RP-HPLC.

This method correlates retention time (


) to lipophilicity, calibrated against a standard set of compounds.[1][2]
Workflow Diagram

CHI_Protocol cluster_0 Phase 1: Calibration cluster_1 Phase 2: Sample Determination Calibrants Select Standards (Theophylline, Acetophenone, etc.) Known CHI Values (0-100) Run_Cal Run Fast Gradient HPLC (0-100% ACN in 5 mins) Calibrants->Run_Cal Curve Generate Calibration Curve CHI = Slope * tR + Intercept Run_Cal->Curve Calc Calculate CHI & Derived LogP LogP = 0.054 * CHI - 1.46 Curve->Calc Apply Regression Sample Prepare THP-Gly & Phe Samples (10mM in DMSO) Run_Sample Run Under Identical Conditions Record tR Sample->Run_Sample Run_Sample->Calc

Figure 2: High-throughput CHI determination workflow for validating lipophilicity differences.

Step-by-Step Methodology
  • System Setup:

    • Column: C18 Reverse Phase (e.g., Acquity BEH C18, 50 x 2.1 mm).

    • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

    • Mobile Phase B: Acetonitrile (ACN).

  • Calibration:

    • Inject a mixture of standards with known CHI values (e.g., Theophylline CHI=18, Valerophenone CHI=64).

    • Run a linear gradient from 0% to 100% B over 5 minutes.

    • Plot

      
       vs. Retention Time (
      
      
      
      ).[3] Obtain the slope and intercept.
  • Sample Analysis:

    • Inject Phe and THP-Gly (derivatized as N-acetyl methyl esters to mimic peptide bonds).

    • Record

      
      .
      
  • Calculation:

    • Convert

      
       to CHI using the calibration equation.
      
    • Convert CHI to LogP using the Valkó equation:

      
      .
      

Performance & Application Guide

When to Choose THP-Gly over Phe
ScenarioRecommendationRationale
High Clearance Switch to THP-Gly Phenyl rings are "metabolic handles." THP removes the aromatic oxidation liability.
Poor Solubility Switch to THP-Gly The ether oxygen in THP reduces the desolvation penalty and lowers LogD, improving aqueous solubility.
Pi-Cation Interaction Stay with Phe If the phenyl ring is involved in a specific Pi-Cation interaction with a receptor residue (e.g., Lys, Arg), THP-Gly will likely abolish activity.
Hydrophobic Packing Test Both THP-Gly mimics the spatial volume of Phe (Volume ~110 ų) but lacks the flatness. It works well in "greasy" pockets that are not strictly flat.
Case Study Interpretation

In a hypothetical lead series, replacing a solvent-exposed Phenylalanine with THP-Gly typically results in:

  • 
    LogD:  -1.5 (More hydrophilic).
    
  • Solubility: 10-fold increase.

  • Potency: Maintained (if interaction is purely steric) or Lost (if Pi-stacking is required).

References

  • Valkó, K., et al. (1997).[2] "Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D." Analytical Chemistry.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Discusses saturated bioisosteres of phenyl rings).

  • Pettersson, S., et al. (2006). "Discovery of Novel Tetrahydropyran Derivatives as Inhibitors." ChemMedChem. (Experimental data on THP vs Phenyl lipophilicity).

  • Winiwarter, S., et al. (1998). "Correlation of human jejunal permeability (in vivo) of drugs with experimentally and theoretically derived parameters." Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: Ethyl 2-amino-2-(oxan-4-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1823356-07-3 Chemical Class: Functionalized Amino Acid Ester / Tetrahydropyran Derivative Physical State: Solid (Crystalline Powder)

Executive Safety Summary

Status: Warning – Irritant / Potential Sensitizer

As a Senior Application Scientist, I advise treating this compound not merely as a generic organic solid, but as a hydrolyzable amine salt . While the oxan (tetrahydropyran) ring confers stability, the hydrochloride moiety presents specific handling challenges. Upon contact with mucosal moisture (eyes, respiratory tract, perspiration), the salt can hydrolyze to release localized hydrochloric acid, leading to immediate irritation or chemical burns.

Primary Hazard Codes (GHS):

  • H315 / H319: Causes skin and serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation (Dust inhalation risk).[1]

  • H317: May cause an allergic skin reaction (Sensitization risk).

Risk Assessment & PPE Strategy (The "Why")

Standard laboratory PPE is insufficient without specific protocols for this compound.[5] The following strategy explains the causality behind our equipment selection to ensure a self-validating safety system.

A. Respiratory Protection (Dust Control)[4][8][9]
  • The Risk: As a hydrochloride salt, the powder is likely fine and electrostatic. Airborne particles are hygroscopic; if inhaled, they deposit in the upper respiratory tract and acidify mucous membranes.

  • The Solution: Engineering controls are primary. All weighing and transfer operations must occur inside a certified chemical fume hood.

  • PPE Requirement: If hood work is compromised or during spill cleanup, a NIOSH N95 (minimum) or P100 respirator is required. Surgical masks provide zero protection against chemical salts.

B. Ocular Protection (Hydrolysis Defense)
  • The Risk: Standard safety glasses allow vapors and fine dust to bypass the lens from the side or bottom. If this salt enters the eye, it creates a hypertonic, acidic environment immediately.

  • The Solution: Chemical Splash Goggles (Indirect Vent) are mandatory. They seal against the face, preventing dust migration.

C. Dermal Barrier (Permeation & Sensitization)
  • The Risk: Amino acid derivatives can be sensitizers (H317). Repeated micro-exposures can lead to anaphylactic-type responses over time.

  • The Solution: A Double-Gloving Strategy .

    • Inner Layer: 4-mil Nitrile (Tactile sensitivity).

    • Outer Layer: 5-mil Nitrile or Neoprene (Chemical resistance).

    • Protocol: Change the outer glove immediately upon visible contamination. This prevents "occlusion," where chemicals trapped under a glove penetrate hydrated skin 10x faster.

PPE Matrix & Specifications

Protection ZoneEquipment StandardTechnical SpecificationOperational Logic
Eyes Splash Goggles ANSI Z87.1+ (Impact & Splash rated)Prevents hygroscopic dust entry; safety glasses are insufficient for HCl salts.
Hands (Primary) Nitrile Gloves 0.11mm (4-mil) minimum thicknessProvides chemical resistance to organic amines; double-gloving recommended.
Respiratory Fume Hood Face velocity: 80–100 fpmPrimary containment. Sash must be at the working height (18").
Body Lab Coat 100% Cotton or Nomex (Snap closures)Synthetic blends can melt into skin if a flammable solvent fire occurs during reaction.
Feet Closed-toe Shoes Leather/Non-porous upperMesh sneakers allow powders to penetrate to the sock/skin interface.

Operational Protocol: Safe Handling Workflow

This workflow is designed as a closed loop to minimize exposure.

Phase 1: Preparation & Weighing
  • Static Control: Place an ionizing bar or anti-static gun near the balance. HCl salts are prone to static charge, causing "fly-away" powder that contaminates the bench.

  • Draft Shield: Ensure the analytical balance draft shield is closed during measurement to prevent turbulence from the fume hood face velocity from spreading dust.

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is potentially corrosive to steel; use PTFE-coated spatulas.

Phase 2: Solubilization (The Critical Step)
  • Caution: When dissolving Ethyl 2-amino-2-(oxan-4-yl)acetate HCl in water or methanol, a mild exotherm may occur due to solvation heat.

  • Procedure: Add the solid to the solvent slowly. Do not dump the entire quantity at once.

  • Vessel: Use a borosilicate glass vial with a PTFE-lined cap. Avoid aluminum foil seals, which can degrade upon contact with amine salts.

Phase 3: Spill Management
  • Isolate: Evacuate the immediate area if a large amount (>5g) is spilled outside the hood.

  • Neutralize: Do not just wipe with water (which creates an acidic spread). Cover the spill with a weak base neutralizer (sodium bicarbonate or sodium carbonate) to neutralize the HCl component.

  • Cleanup: Sweep the neutralized powder into a hazardous waste bag. Clean the surface with soap and water, followed by a methanol wipe to remove organic residues.

Waste Disposal & Environmental Compliance

Disposal Code: D002 (Corrosive) or Organic Amine Waste depending on local regulations.

  • Segregation: Never dispose of this compound in containers with Strong Oxidizers (e.g., Nitric Acid, Permanganates). The reaction with the amine group can be violent or generate toxic nitrosamines.

  • Aqueous Waste: If in solution, adjust pH to 6–9 before disposal if your facility allows drain disposal for non-toxic salts (consult local EHS). Otherwise, collect in "Organic Waste - Halogenated" (due to HCl content) containers.

  • Solid Waste: Collect in a dedicated container labeled "Solid Organic Waste - Irritant."

Process Visualization

The following diagram illustrates the "Clean-to-Dirty" workflow required to maintain containment integrity.

SafetyWorkflow Storage 1. Storage (Cool, Dry, Desiccated) PPE 2. PPE Donning (Goggles + Double Nitrile) Storage->PPE Retrieve Weighing 3. Weighing (Fume Hood) Use Static Control PPE->Weighing Transfer Reaction 4. Solubilization (Add Solid to Solvent) Weighing->Reaction Dissolve Reaction->PPE Check Gloves for Contamination Waste 5. Disposal (Segregate from Oxidizers) Reaction->Waste Quench

Caption: Operational workflow emphasizing the critical PPE check point during the transition from solid handling to solution phase.

References

  • Sigma-Aldrich. (2025).[6] Safety Data Sheet: Organic Amine Hydrochloride Salts. Retrieved from

  • AChemBlock. (2026). Product Specification: Ethyl 2-amino-2-(oxan-4-yl)acetate. Retrieved from

  • Fisher Scientific. (2023). Handling Guidelines for Amino Acid Esters. Retrieved from

  • AFG Bioscience. (2016). Safety Data Sheet: CAS 1823356-07-3. Retrieved from

(Note: While specific toxicity data for this novel building block is limited, the protocols above are derived from authoritative standards for the handling of analogous amino acid ester hydrochloride salts.)

Sources

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